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  • Product: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride
  • CAS: 24025-07-8

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride – Structural Analysis, Physicochemical Properties, and Experimental Workflows

Strategic Importance in Drug Development As a Senior Application Scientist, I frequently encounter the need to optimize the pharmacokinetic (PK) properties of lipophilic pharmacophores. 3-(Piperidin-1-yl)propan-1-amine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Development

As a Senior Application Scientist, I frequently encounter the need to optimize the pharmacokinetic (PK) properties of lipophilic pharmacophores. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a highly versatile, bifunctional aliphatic building block utilized extensively in medicinal chemistry. Featuring both a terminal primary amine and a tertiary piperidine nitrogen, this compound provides orthogonal reactivity profiles. It is strategically employed to introduce basic, protonatable side chains into drug candidates, thereby enhancing aqueous solubility, modulating target binding affinity, and driving selective accumulation in acidic biological compartments.

Chemical Identity & Structural Parameters

Understanding the precise physical and chemical parameters of this compound is the first step in successful assay design and scale-up. The quantitative data differentiating the free base from the target dihydrochloride salt is summarized below.

PropertyFree Base FormDihydrochloride Salt Form
Chemical Name 3-(Piperidin-1-yl)propan-1-amine3-(Piperidin-1-yl)propan-1-amine dihydrochloride
CAS Number
Molecular Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂ (or C₈H₁₈N₂ · 2HCl)
Molecular Weight 142.24 g/mol 215.16 g/mol
Exact Mass 142.1470 m/z214.1004 m/z
Physical State Colorless to pale yellow liquidWhite crystalline powder
Solubility Organic solvents (Ether, DCM, EtOAc)Highly soluble in Water, Methanol

Physicochemical Rationale & Protonation Dynamics

The utility of this compound relies heavily on the distinct pKa values of its two nitrogen centers. The terminal primary amine has a pKa of approximately 10.5, while the tertiary piperidine nitrogen has a pKa of roughly 10.0.

Causality of Salt Selection: Why do we strictly utilize the dihydrochloride salt rather than the free base? The free aliphatic base is an oily, volatile liquid that is highly prone to atmospheric oxidation and rapid CO₂ absorption (forming insoluble carbamates). By converting it to the dihydrochloride salt, we generate a highly stable, non-hygroscopic, free-flowing crystalline powder. This ensures precise stoichiometric weighing, prevents degradation during long-term storage, and guarantees complete solubility in aqueous biological buffers.

G A Free Base C8H18N2 MW: 142.24 g/mol B Monoprotonated Intermediate A->B + HCl (Primary Amine) C Dihydrochloride Salt C8H20Cl2N2 MW: 215.16 g/mol B->C + HCl (Tertiary Amine)

Protonation dynamics of 3-(Piperidin-1-yl)propan-1-amine from free base to dihydrochloride.[1]

Synthetic Methodology & Workflow

The synthesis of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is achieved through a highly atom-economical, two-step sequence followed by salt formation.

Step-by-Step Protocol

Step 1: Aza-Michael Addition

  • Action: Slowly add acrylonitrile (1.1 eq) dropwise to a stirred solution of piperidine (1.0 eq) at 0°C under an inert argon atmosphere.

  • Causality: Piperidine is a strong nucleophile, and acrylonitrile is an excellent Michael acceptor. The reaction is highly exothermic. Maintaining 0°C during addition prevents the thermal polymerization of acrylonitrile and suppresses unwanted side reactions.

  • Action: Allow the mixture to warm to 25°C and stir for 12 hours.

Step 2: Catalytic Hydrogenation

  • Action: Dissolve the intermediate 3-(piperidin-1-yl)propanenitrile in methanolic ammonia (7N). Add Raney Nickel catalyst (10% w/w). Hydrogenate in a Parr reactor at 50 psi H₂ and 50°C for 6 hours.

  • Causality: The inclusion of ammonia is critical. During the reduction of nitriles to primary amines, highly reactive imine intermediates are formed. Ammonia shifts the equilibrium, preventing the primary amine product from attacking the imine, which would otherwise form unwanted secondary or tertiary amine dimers.

  • Action: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet) and concentrate the filtrate in vacuo.

Step 3: Dihydrochloride Salt Formation

  • Action: Dissolve the crude free base in anhydrous diethyl ether. Slowly introduce 2.2 equivalents of anhydrous HCl in dioxane at 0°C.

  • Causality: Anhydrous conditions are mandatory. The presence of water would cause the highly hygroscopic dihydrochloride salt to "oil out" into a sticky syrup rather than precipitating as a clean, filterable solid. The 2.2 equivalents ensure complete protonation of both basic centers.

  • Action: Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum for 24 hours.

Synthesis N1 Piperidine + Acrylonitrile N2 Aza-Michael Addition (25°C, Exothermic) N1->N2 N3 3-(Piperidin-1-yl)propanenitrile N2->N3 N4 Catalytic Hydrogenation (Raney Ni, H2, NH3) N3->N4 N5 3-(Piperidin-1-yl)propan-1-amine (Free Base) N4->N5 N6 Salt Formation (HCl in Ether) N5->N6 N7 Target Dihydrochloride Salt N6->N7

Standard synthetic workflow for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Analytical Validation Protocols (Self-Validating Systems)

To ensure the integrity of the synthesized dihydrochloride salt, the analytical workflow must be self-validating, meaning the tests inherently cross-check one another to eliminate false positives.

  • NMR D₂O Exchange Protocol: Acquire a ¹H-NMR spectrum in dry DMSO-d₆. You will observe broad signals for the -NH₃⁺ and -NH⁺ protons. Next, add a drop of D₂O to the NMR tube and shake.

    • Self-Validation: The rapid deuterium exchange will cause the amine/ammonium proton signals to disappear entirely, confirming that the downfield shifts were indeed exchangeable heteroatom protons and not structural backbone anomalies.

  • Mass Spectrometry (ESI-MS): Run the sample in positive electrospray ionization mode (ESI+).

    • Self-Validation: The mass spectrometer will detect the organic cation [M+H]⁺ at m/z 143.15. The chloride counterions (Cl⁻) are intrinsically invisible in positive ion mode. Detecting the exact mass of the free base cation from a solid salt sample validates both the structural identity of the organic framework and the successful dissociation of the salt.

Applications in Medicinal Chemistry

The strategic value of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is best demonstrated in the development of antimalarial therapeutics. As documented in the , researchers utilized this exact building block to synthesize novel C-11 amino derivatives of the cryptolepine scaffold[2].

By incorporating the 3-(piperidin-1-yl)propyl side chain, the researchers achieved two critical mechanistic goals:

  • Vacuolar Accumulation: The basic piperidine moiety becomes protonated in the acidic digestive vacuole of Plasmodium falciparum, trapping the drug inside the parasite's target organelle via pH-partitioning.

  • Target Affinity: The flexible propyl linker allows the protonated piperidine nitrogen to form strong electrostatic interactions with the phosphate backbone of double-stranded DNA and monomeric hematin, resulting in IC₅₀ values against chloroquine-resistant strains plunging into the low nanomolar range (22–184 nM)[2].

References

  • Title: Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

Introduction 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a diamine salt that presents as a key building block in synthetic chemistry and drug discovery. Its utility in these fields is fundamentally linked to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a diamine salt that presents as a key building block in synthetic chemistry and drug discovery. Its utility in these fields is fundamentally linked to its solubility characteristics in various solvent systems. As a dihydrochloride salt, it is anticipated to have significantly different solubility profiles compared to its free-base form, particularly in polar solvents. This guide provides a comprehensive overview of the solubility of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in two of the most common laboratory solvents: water and dimethyl sulfoxide (DMSO). Understanding these properties is critical for researchers and drug development professionals to ensure accurate and reproducible experimental outcomes, from reaction chemistry to biological screening.

This document will delve into the qualitative and estimated quantitative solubility of the target compound, provide detailed protocols for empirical determination of its solubility, and discuss the underlying chemical principles that govern its behavior in these solvents.

Physicochemical Properties and Safety Overview

Before handling 3-(Piperidin-1-yl)propan-1-amine dihydrochloride, it is crucial to be aware of its chemical properties and the necessary safety precautions.

PropertyValueReference
Molecular FormulaC8H20Cl2N2N/A
Molecular Weight215.17 g/mol N/A
AppearanceWhite to off-white solid (expected)N/A

Safety and Handling:

  • Hazard Statements: Based on data for similar amine hydrochlorides, this compound may cause skin and eye irritation.[1][2] Inhalation of dust should be avoided.[1]

  • Precautionary Measures: Always handle this compound in a well-ventilated area.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] An eyewash station and safety shower should be readily accessible.[2][3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Solubility in Water

The presence of two protonated amine groups in the dihydrochloride salt form of 3-(Piperidin-1-yl)propan-1-amine strongly suggests a high affinity for polar protic solvents like water. The ionic nature of the hydrochloride salts facilitates dissolution through favorable ion-dipole interactions with water molecules.

Qualitative Solubility:

Various sources indicate that similar aminopiperidine dihydrochlorides are soluble in water.[5][6] This is a common characteristic of small molecule amine salts.

Quantitative Solubility Estimation:

SolventEstimated SolubilityRationale
Water≥ 50 mg/mLBased on the high polarity imparted by the two hydrochloride groups and the relatively low molecular weight.

Factors Influencing Aqueous Solubility:

  • pH: The solubility of amine salts is highly dependent on the pH of the aqueous solution. At neutral to acidic pH, the amine groups will remain protonated, promoting solubility. In basic conditions (high pH), the amines may be deprotonated to the free base form, which is expected to be significantly less water-soluble.

  • Temperature: For most solids, solubility in water increases with temperature. If dissolution is slow, gentle heating may be employed.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a potent, polar aprotic solvent widely used in drug discovery for creating stock solutions for biological assays. Its ability to dissolve a broad range of both polar and non-polar compounds makes it an invaluable tool.

Qualitative Solubility:

Amine salts can exhibit variable solubility in DMSO. While DMSO is a strong solvent, the high lattice energy of a dihydrochloride salt can sometimes hinder dissolution compared to its free base counterpart.

Quantitative Solubility Estimation:

Similar to the aqueous solubility, precise data is not available. However, many amine hydrochlorides are soluble in DMSO, often to a sufficient concentration for creating stock solutions.

SolventEstimated SolubilityRationale
DMSO≥ 25 mg/mLDMSO is a powerful polar aprotic solvent capable of solvating the cation and anion of the salt.[7][8]

Considerations for DMSO Stock Solutions:

  • Hygroscopicity: DMSO is hygroscopic and will readily absorb moisture from the air. This can impact the stability of the dissolved compound and the actual concentration of the solution. It is recommended to use anhydrous DMSO and store stock solutions in tightly sealed containers with desiccant.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can lead to precipitation of the compound. It is best practice to aliquot stock solutions into smaller, single-use volumes.

  • Kinetic vs. Thermodynamic Solubility: When preparing solutions in DMSO for screening, it is important to distinguish between kinetic and thermodynamic solubility.[9] Rapidly adding a DMSO stock to an aqueous buffer can result in a supersaturated solution that may precipitate over time.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, an empirical determination is necessary. The shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.[9][10]

Objective: To determine the saturation solubility of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in water and DMSO at a controlled temperature.

Materials:

  • 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

  • Deionized water

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess compound into vials B Add precise volume of solvent (Water/DMSO) A->B Add solvent C Incubate on orbital shaker (e.g., 24h at 25°C) B->C Seal and place on shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Filter supernatant (0.22 µm syringe filter) D->E Carefully collect supernatant F Prepare serial dilutions of the filtrate E->F Dilute for analysis G Analyze by HPLC to determine concentration F->G Inject onto HPLC H Calculate solubility (e.g., in mg/mL) G->H Based on calibration curve

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride to several vials (e.g., 10 mg to 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the test solvent (water or DMSO) to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 hours, to ensure that thermodynamic equilibrium is reached. The solution should be saturated at this point.

  • Sample Clarification:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

    • Analyze the filtered supernatant from the saturated solutions. It may be necessary to dilute the supernatant to fall within the linear range of the calibration curve.

    • Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

3-(Piperidin-1-yl)propan-1-amine dihydrochloride is expected to exhibit high solubility in water and good solubility in DMSO, making it a versatile compound for various applications in research and development. While precise quantitative data is not widely published, the provided estimates and the detailed experimental protocol in this guide will enable scientists to effectively work with this compound and determine its exact solubility for their specific needs. Adherence to proper safety and handling procedures is paramount when working with this or any chemical substance.

References

  • AK Scientific, Inc. Safety Data Sheet: 3-(Piperidin-1-yl)propan-1-amine.

  • ChemicalBook. (R)-3-Piperidinamine dihydrochloride - Safety Data Sheet.

  • ChemicalBook. CAS 1892-57-5 | CAS DataBase.

  • Fisher Scientific. SAFETY DATA SHEET: (R)-(-)-3-Piperidinamine dihydrochloride.

  • Enamine. Safety Data Sheet: methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride.

  • Experiment 1: Determination of Solubility Class.

  • Jubilant Ingrevia Limited. (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.

  • TCI Chemicals. SAFETY DATA SHEET: (R)-(-)-3-Aminopiperidine Dihydrochloride.

  • Rancan, F., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 291(Pt 1), 132680.
  • Enamine. Aqueous Solubility Assay.

  • Eurofins. Solubility for Common Extractable Compounds.

  • ChemBK. (3S)-piperidin-3-amine dihydrochloride.

  • BASF. Dehydol® LT 5.

  • Thermo Scientific Chemicals. 4-Formylbenzeneboronic acid, 97%.

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Department of Homeland Security. (2025). Experimental Determination of Chemical Solubility in Water Technical Notes.

  • Amerigo Scientific. 3-(Piperidin-1-yl)propan-1-amine.

  • ChemicalBook. 3-(piperidin-1-yl)propan-1-amine | 126553-14-8.

  • Sigma-Aldrich. CAS 1892-57-5.

  • BLDpharm. 3529-08-6|3-(Piperidin-1-yl)propan-1-amine.

  • Cayman Chemical. Piperine Product Information.

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

  • Scribd. Solubility Data of DMSO.

Sources

Foundational

Elucidating the In Vitro Mechanism of Action for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: A Strategic Research Blueprint

An In-Depth Technical Guide Preamble: The compound 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is primarily documented as a chemical intermediate in patent literature and supplier databases. As of this writing, its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: The compound 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is primarily documented as a chemical intermediate in patent literature and supplier databases. As of this writing, its specific biological mechanism of action has not been extensively characterized in peer-reviewed scientific publications. This guide, therefore, serves as a comprehensive, experience-driven blueprint for a research program aimed at systematically elucidating the in vitro mechanism of action of this, or any similarly uncharacterized small molecule. We will proceed from broad, unbiased screening to specific target validation and pathway analysis, grounding each step in established, robust methodologies.

The core structure of this compound, featuring a piperidine ring and a flexible propanamine linker, is a common motif in pharmacologically active agents. Piperidine scaffolds are prevalent in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. This structural alert provides a logical, albeit hypothetical, starting point for our investigation.

Part 1: Foundational Strategy - A Phased Approach to Mechanistic Discovery

A successful investigation into a novel compound's mechanism of action (MoA) requires a logical, tiered workflow. This approach minimizes resource expenditure by starting with broad, cost-effective screens and progressively focusing on more intensive, hypothesis-driven experiments. Our strategy is built on four sequential phases.

MoA_Workflow cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Specific Target Deconvolution cluster_2 Phase 3: Pathway & Cellular Impact Analysis cluster_3 Phase 4: Functional Consequence Validation P1 Broad Phenotypic & Target-Based Screening (e.g., Cell Proliferation, GPCR Panel, Kinase Panel) P2 Target Identification & Validation (e.g., Affinity Chromatography, CETSA, RNAi) P1->P2 Identifies 'Hit' Class P3 Downstream Signaling & Pathway Mapping (e.g., Western Blot, qPCR, Reporter Assays) P2->P3 Validates Specific Target(s) P4 Cellular Functional Assays (e.g., Apoptosis, Migration, Autophagy) P3->P4 Confirms Pathway Modulation

Caption: Phased workflow for MoA elucidation.

Part 2: Phase 1 - Broad Spectrum Target Class Identification

Expertise & Rationale: Before committing to a specific hypothesis, it is crucial to perform broad, unbiased screening. This strategy casts a wide net to identify the general biological space in which the compound is active. We will employ parallel screening approaches: one focused on cellular phenotype and others on major druggable target families like kinases and GPCRs. This dual approach can reveal if the compound's primary effect is cytotoxic or if it modulates a specific signaling family at non-toxic concentrations.

Protocol 1: Initial Cytotoxicity and Proliferation Assessment

This protocol establishes the compound's therapeutic window, which is critical for designing all subsequent experiments.

  • Cell Line Selection: Choose a panel of cell lines relevant to a potential therapeutic area (e.g., A549 for lung cancer, MCF7 for breast cancer, HEK293 for a general human cell background).

  • Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in sterile DMSO or water. Perform a serial dilution series in culture medium to create final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin. Measure luminescence or fluorescence according to the manufacturer's protocol using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis in software like GraphPad Prism.

Protocol 2: Broad Kinase Panel Screen

Given that kinases are a large and highly druggable target class, a broad screen is a cost-effective first step.

  • Service Selection: Engage a contract research organization (CRO) that offers kinase panel screening services (e.g., Eurofins DiscoverX, Promega). Select a panel that covers a diverse range of the human kinome (e.g., 400+ kinases).

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM stock).

  • Screening: The CRO will typically perform the screen at one or two fixed concentrations (e.g., 1 µM and 10 µM) using an in vitro enzymatic assay format.

  • Data Analysis: The results are usually provided as "% Inhibition" at the tested concentrations. Hits are typically defined as compounds causing >50% inhibition.

Hypothetical Kinase Screen Data % Inhibition @ 1 µM % Inhibition @ 10 µM
Kinase A (e.g., AKT1)8.2%15.4%
Kinase B (e.g., EGFR)4.5%9.1%
Kinase C (e.g., GSK3β) 62.1% 95.8%
Kinase D (e.g., SRC)11.3%24.0%

Part 3: Phase 2 - Specific Target Deconvolution & Validation

Expertise & Rationale: A "hit" from a broad screen is merely a starting point. It requires rigorous validation to confirm that it is a direct and specific interaction. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify direct target engagement within a physiological cellular context. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation cluster_3 Step 4: Detection S1 Treat intact cells with Vehicle vs. Compound S2 Heat cell lysates across a temperature gradient S1->S2 S3 Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins S2->S3 S4 Analyze soluble fraction by Western Blot for target protein S3->S4

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: CETSA for Target Validation (e.g., GSK3β)
  • Cell Culture & Harvest: Culture cells (e.g., HEK293) to ~80% confluency. Harvest by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Treatment: Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for treatment with 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (e.g., at 10x the GI₅₀ concentration). Incubate for 1 hour at 37°C.

  • Heating: Aliquot 100 µL of each treatment group into separate PCR tubes for each temperature point (e.g., 37, 41, 45, 49, 53, 57, 61°C). Heat the tubes in a thermal cycler for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins). Analyze the abundance of the target protein (e.g., GSK3β) in each sample by Western Blot.

  • Interpretation: In the vehicle-treated samples, the protein band for GSK3β will decrease in intensity as the temperature increases. In the compound-treated samples, if there is direct engagement, the protein will be stabilized and the band will remain visible at higher temperatures, causing a rightward shift in the melting curve.

Part 4: Phase 3 & 4 - Pathway Analysis and Functional Outcomes

Expertise & Rationale: Confirming target engagement is a critical milestone. The next logical step is to determine the downstream consequences of this interaction. If our hypothetical hit, GSK3β, is validated, we must investigate the canonical pathways it regulates. GSK3β is a key regulator of glycogen metabolism, Wnt/β-catenin signaling, and cellular proliferation. A targeted Western blot analysis can rapidly confirm if the compound modulates these pathways as expected.

Protocol 4: Western Blot for Pathway Modulation
  • Cell Treatment: Seed cells (e.g., A549) and grow to 70% confluency. Treat with vehicle and increasing concentrations of the compound (e.g., 0.1x, 1x, 10x GI₅₀) for a relevant time period (e.g., 6 or 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against key pathway proteins. For a GSK3β inhibitor, this would include:

    • Phospho-GSK3β (Ser9) - an inhibitory phosphorylation mark.

    • Total GSK3β - a loading control for the target.

    • β-catenin - a key downstream substrate.

    • c-Myc - a downstream product of Wnt signaling.

    • GAPDH or β-actin - a housekeeping protein for loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Pathway Modulation: If the compound is an inhibitor of GSK3β, we would expect to see a dose-dependent increase in the inhibitory phosphorylation at Ser9 and a subsequent stabilization and accumulation of total β-catenin.

GSK3B_Pathway Compound 3-(Piperidin-1-yl)propan-1-amine dihydrochloride GSK3B GSK3β Compound->GSK3B Inhibits BCatenin β-catenin GSK3B->BCatenin Phosphorylates for Degradation pGSK3B p-GSK3β (Ser9) (Inactive) Wnt Wnt Signal Wnt->pGSK3B Induces Degradation Proteasomal Degradation BCatenin->Degradation Accumulation Nuclear Accumulation & Gene Transcription (e.g., c-Myc) BCatenin->Accumulation When stable

Caption: Hypothetical inhibition of the GSK3β/Wnt pathway.

References

  • ChemSrc. (n.d.). 3-(Piperidin-1-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

Exploratory

A Comprehensive Technical Guide to the Determination of Melting Point and Thermal Stability of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction Significance of Physicochemical Characterization in Drug Development The journey of a new chemical entity (NCE) from discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Significance of Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is underpinned by a rigorous understanding of its physicochemical properties. Among the most critical of these are the melting point and thermal stability. These parameters are not mere data points; they are fundamental indicators of a compound's purity, identity, and stability. The melting point is a sensitive measure of purity, while thermal stability data informs on storage conditions, shelf-life, and potential degradation pathways, all of which are crucial for formulation development and regulatory compliance.[1][2]

Profile of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride as a Novel Entity

3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a piperidine derivative. As an amine salt, it is likely to be a crystalline solid at room temperature and may exhibit hygroscopicity, a tendency to absorb moisture from the atmosphere.[3][4] This property can significantly impact its physical and chemical stability, making a thorough characterization of its thermal properties essential.[5][6] This guide provides a comprehensive framework for elucidating the melting point and thermal stability of this compound, offering both theoretical insights and practical, field-proven protocols.

Objectives of this Guide

This technical guide is designed to serve as a detailed manual for researchers involved in the characterization of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride and similar NCEs. It aims to:

  • Provide a robust theoretical understanding of the primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Offer detailed, step-by-step experimental protocols for accurate and reproducible data acquisition.

  • Explain the causality behind experimental choices, particularly in the context of amine salts and potential hygroscopicity.

  • Guide the user through the interpretation of thermal analysis data to determine key stability and purity indicators.

Foundational Principles of Thermal Analysis

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program.[7] For the characterization of pharmaceutical compounds, DSC and TGA are indispensable tools.[8][9]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11] It is the primary technique for determining melting points, as well as other thermal events like glass transitions and crystallization.[10][12]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[7][13][14] It is used to determine the thermal stability of a material, its decomposition profile, and its composition.[15][16][17]

Complementary Nature of DSC and TGA

While DSC and TGA measure different properties, they provide complementary information that, when used together, offers a comprehensive thermal profile of a compound.[8] For instance, an endothermic event in a DSC thermogram could be either melting or evaporation. A concurrent TGA experiment would show a mass loss if the event is evaporation, but no mass loss if it is melting. This synergy is crucial for unambiguous data interpretation.[18] Some instruments even allow for simultaneous TGA-DSC analysis, enhancing productivity in pharmaceutical laboratories.[18][19]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Theoretical Background of DSC

DSC operates by measuring the difference in heat flow between a sample and an inert reference material, both of which are subjected to the same temperature program.[20][21] When the sample undergoes a thermal transition, such as melting, it will absorb heat (an endothermic process), resulting in a difference in heat flow that is detected and recorded as a peak on the DSC thermogram.[12][22] The area under this peak is proportional to the enthalpy of fusion, and the onset temperature of the peak is taken as the melting point.[12]

Instrumentation and Calibration

A DSC instrument consists of a furnace containing a sample and a reference pan holder, a temperature programmer, and a data acquisition system. To ensure accurate and reproducible results, the instrument must be calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium and zinc.[12][23]

Experimental Protocol for Melting Point Determination

Proper sample preparation is critical for obtaining high-quality DSC data.[24]

  • Weighing the Sample: Accurately weigh 2-5 mg of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride into an aluminum DSC pan using a microbalance.[25]

  • Pan Selection: Use a standard aluminum pan with a lid. For materials that may release volatiles or are hygroscopic, a hermetically sealed pan is recommended.[26]

  • Encapsulation: Securely crimp the lid onto the pan to ensure good thermal contact between the sample and the pan.[25][27]

  • Reference Pan: Prepare an empty, sealed aluminum pan of the same type to be used as the reference.[26]

Amine hydrochlorides are often hygroscopic, meaning they can absorb water from the atmosphere.[3][4] This absorbed water can lead to a broad endotherm at low temperatures, potentially obscuring the true melting point.

  • Handling: Prepare the sample in a low-humidity environment, such as a glove box with a dry nitrogen atmosphere, if possible.

  • Drying: If the material is known to be hydrated, a pre-heating step in the DSC or TGA can be used to remove the water.[28] For example, heat the sample to a temperature just below the expected melting point and hold it isothermally until the mass stabilizes (in TGA) or the heat flow signal returns to baseline (in DSC).

  • Pan Choice: Use hermetically sealed pans to prevent moisture uptake during the experiment.[26]

The choice of instrumental parameters can significantly affect the resolution and sensitivity of the DSC measurement.

ParameterRecommended ValueRationale
Heating Rate 5-10 °C/minA slower heating rate provides better resolution of thermal events, which is crucial for accurately determining the onset of melting.[29]
Temperature Range Ambient to a temperature at least 20-30 °C above the expected melting point.This ensures that the entire melting transition is captured. A preliminary TGA scan can help determine the upper temperature limit to avoid decomposition.[26]
Purge Gas Dry Nitrogen (50 mL/min)An inert atmosphere prevents oxidative degradation of the sample.
Interpretation of the DSC Thermogram

The output from a DSC experiment is a thermogram, which plots heat flow against temperature.

The melting of a crystalline solid is an endothermic process, which appears as a peak on the DSC thermogram.[12]

  • Onset Temperature: The extrapolated onset temperature of the peak is taken as the melting point. This is the temperature at which the first signs of melting are detected.

  • Peak Temperature: The temperature at the apex of the peak represents the point of maximum heat flow.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the energy required to melt the sample. This value can be used to calculate the enthalpy of fusion.

DSC_Thermogram cluster_0 DSC Thermogram of a Crystalline Solid y_axis Heat Flow (mW) (Endothermic ->) x_axis Temperature (°C) origin->y_axis origin->x_axis A Baseline B Onset of Melting C Peak Temperature D Return to Baseline E Melting Endotherm (ΔHfus) p1->p2 p2->p3 p3->p4 p4->p5 B_label Melting Point B_label->p2

Caption: Idealized DSC thermogram showing the melting of a pure crystalline solid.

The shape of the melting peak can provide qualitative information about the purity of the sample.[21]

  • Pure Compounds: A pure, crystalline compound will typically exhibit a sharp, narrow melting peak.

  • Impure Compounds: Impurities can cause a broadening of the melting peak and a depression of the melting point.[21]

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Theoretical Background of TGA

TGA measures the mass of a sample as it is heated at a constant rate.[7][13] When the sample decomposes, volatile products are released, resulting in a decrease in mass. The TGA instrument records this mass loss as a function of temperature, providing a quantitative measure of the material's thermal stability.[15][16]

Instrumentation and Calibration

A TGA instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a data acquisition system. The balance must be calibrated using certified weights, and the temperature sensor should be calibrated using materials with known Curie points or melting points.[9]

Experimental Protocol for Thermal Stability Assessment
  • Sample Size: Use a sample size of 5-10 mg.

  • Crucible: Place the sample in an open ceramic or aluminum crucible.

  • Placement: Carefully place the crucible on the TGA balance.

ParameterRecommended ValueRationale
Heating Rate 10 °C/minThis is a standard heating rate that provides a good balance between analysis time and resolution.
Temperature Range Ambient to a temperature where complete decomposition occurs (e.g., 600 °C).This ensures that all decomposition events are captured.
Purge Gas Dry Nitrogen (50-100 mL/min)An inert atmosphere is used to study the intrinsic thermal stability of the compound, without interference from oxidative processes.
Interpretation of the TGA Curve

The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

The temperature at which a significant mass loss begins is known as the onset of decomposition.[30] This is a key indicator of the thermal stability of the compound. A higher onset temperature indicates greater thermal stability.

The TGA curve may show one or more distinct steps, each corresponding to a specific decomposition event.[30] The magnitude of each step indicates the mass of the material lost in that event. The derivative of the TGA curve (DTG curve) can be used to more clearly identify the temperatures at which the rate of mass loss is at a maximum.[15]

By overlaying the TGA and DSC data, it is possible to correlate thermal events with mass changes. For example, an exothermic peak in the DSC that coincides with a mass loss in the TGA is indicative of a decomposition reaction.

TGA_Curve cluster_1 TGA Curve Showing Thermal Decomposition y_axis Mass (%) x_axis Temperature (°C) origin->y_axis origin->x_axis A Initial Mass (100%) B Onset of Decomposition C Decomposition Step D Final Residue p1->p2 p2->p3 p3->p4 B_label Decomposition Temperature B_label->p2

Caption: A typical TGA curve illustrating the thermal decomposition of a compound.

Integrated Thermal Analysis Strategy

A comprehensive understanding of the thermal properties of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride requires an integrated approach.

A Step-by-Step Workflow for Comprehensive Characterization

Workflow cluster_0 Characterization Workflow A Sample Preparation (Control for Hygroscopicity) B TGA Analysis (Determine Decomposition Temperature) A->B Initial Assessment C DSC Analysis (Determine Melting Point) B->C Set Upper Temperature Limit D Data Interpretation (Correlate DSC and TGA data) B->D C->D E Establish Thermal Profile D->E Synthesize Findings

Caption: Integrated workflow for the thermal characterization of a new chemical entity.

The Role of Stability Testing in Regulatory Submissions (ICH Guidelines)

The data obtained from DSC and TGA studies are integral to the stability testing programs required by regulatory agencies.[1][2][31] The International Council for Harmonisation (ICH) provides guidelines (e.g., Q1A(R2)) that outline the requirements for stability testing of new drug substances.[2][32][33] This includes long-term and accelerated stability studies where the thermal properties of the compound are monitored over time under various storage conditions.[1][2]

Conclusion

The determination of the melting point and thermal stability of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a critical step in its development as a potential pharmaceutical candidate. Through the judicious application of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain a comprehensive thermal profile of this compound. This guide provides the theoretical framework and practical protocols necessary to generate accurate and reliable data, enabling informed decisions regarding formulation, storage, and regulatory submissions. Adherence to the principles of careful sample preparation, appropriate experimental design, and thoughtful data interpretation will ensure the successful physicochemical characterization of this and other novel chemical entities.

References

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • AZoM. (2024, June 20). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • XRF Scientific. (2023, November 15). Interpreting results from TGA instruments. [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Qualitest. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • YouTube. (2026, January 9). Understanding Thermogravimetric Analysis TGA for Material Characterization. [Link]

  • NETZSCH Analyzing & Testing. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]

  • YouTube. (2023, August 26). Expert Tips: Master Good Experimental Practice for DSC. [Link]

  • INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC - Polymer Chemistry Characterization Lab. [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • YouTube. (2023, May 26). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. [Link]

  • ScienceDirect. (2014, September 6). Determination of the PCM melting temperature range using DSC. [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. (2014, January 20). How to do DSC-TG analysis of highly hygroscopic and highly corrosive salt mixtures (say KOH-NaOH mixture)?. [Link]

  • Mettler Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC). [Link]

  • NETZSCH. (n.d.). Differential Scanning Calorimetry. [Link]

  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). [Link]

  • YouTube. (2014, August 5). How to Prepare a DSC Sample. [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • University of California, Santa Barbara. (n.d.). 1. Thermogravimetric Analysis (TGA) measures weight changes in a material as a function of te. [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • ResearchGate. (n.d.). Thermal stability of the samples by thermogravimetric analysis (TGA).... [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. [Link]

  • ResearchGate. (2020, June 1). (PDF) The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. [Link]

  • Copernicus ACP. (2021, June 30). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

Sources

Foundational

Pharmacological and Structural Utility of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride in Advanced Drug Design

As drug discovery pivots toward increasingly complex modalities—ranging from targeted small molecules to lipid nanoparticle (LNP)-mediated genetic therapies—the selection of highly specific pharmacophoric building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex modalities—ranging from targeted small molecules to lipid nanoparticle (LNP)-mediated genetic therapies—the selection of highly specific pharmacophoric building blocks is critical. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS: 24025-07-8; free base CAS: 3529-08-6) has emerged as a highly versatile bifunctional aliphatic diamine[1].

As a Senior Application Scientist, I have utilized this compound extensively. It is not an active pharmaceutical ingredient (API) on its own; rather, it is a structural "warhead" used to engineer precise physicochemical properties into a drug candidate. By providing a reactive primary amine for coupling and a terminal tertiary piperidine ring for pH-dependent ionization, this molecule drives lysosomotropism in antimalarial agents and enables endosomal escape in RNA-delivery LNP systems.

This technical guide deconstructs the causality behind its pharmacological utility, presents self-validating experimental workflows, and provides quantitative insights for researchers leveraging this compound in drug development.

Core Physicochemical & Pharmacological Rationale

The molecular architecture of 3-(Piperidin-1-yl)propan-1-amine consists of a flexible three-carbon propyl linker separating a primary amine and a piperidine ring.

Why the Dihydrochloride Salt?

In its free base form, the primary amine is highly susceptible to atmospheric oxidation and rapid absorption of ambient CO2​ , forming insoluble carbamates that degrade batch-to-batch reproducibility. The dihydrochloride salt prevents this degradation, ensuring long-term shelf stability and high aqueous solubility[1]. During synthesis, the salt is neutralized in situ with a mild organic base (e.g., triethylamine) to liberate the primary amine for nucleophilic attack, while the sterically hindered tertiary piperidine amine remains unreactive, preventing unwanted cross-linking.

Pharmacological Causality: pKa and Ion Trapping

The pharmacological value of the piperidine moiety lies in its specific pKa​ (~10.0 in isolation, but modulated to ~6.5–7.5 when conjugated to large hydrophobic scaffolds or lipids). This allows the molecule to act as an environmental pH sensor . At physiological pH (7.4), conjugated derivatives often maintain a neutral or partially protonated state, allowing them to cross lipid bilayers. Upon entering an acidic compartment (such as a parasite's digestive vacuole at pH 5.0 or a maturing endosome at pH 5.5), the piperidine nitrogen rapidly protonates. This cationic charge prevents the molecule from diffusing back across the membrane—a phenomenon known as lysosomotropism or ion trapping.

Application in Antimalarial Drug Design (Cryptolepine Derivatives)

The development of therapies against chloroquine-resistant Plasmodium falciparum relies heavily on targeting the parasite's acidic digestive vacuole. Cryptolepine, a natural indoloquinoline alkaloid, exhibits antimalarial properties but suffers from high cytotoxicity.

By utilizing 3-(Piperidin-1-yl)propan-1-amine to synthesize C11-substituted cryptolepine derivatives, researchers have drastically improved both potency and selectivity[2].

The Mechanistic Causality:

  • Vacuolar Accumulation: The basic piperidine side chain drives massive accumulation of the drug within the acidic digestive vacuole via ion trapping.

  • Hemozoin Inhibition: The malaria parasite detoxifies free heme by crystallizing it into hemozoin. The spatial distance between the N-5 nitrogen of the cryptolepine core and the distal piperidine amine is approximately 8 Å. This distance perfectly matches the spacing of the propionic carboxylate repeats on the flat face of the hemozoin crystal, allowing the drug to cap the crystal and halt detoxification, leading to parasite death[2].

G A Extracellular Space (pH 7.4) Unprotonated Drug B Diffusion across Parasite Membrane A->B C Digestive Vacuole (pH 5.0) Protonation of Piperidine B->C D Ion Trapping (Lysosomotropism) C->D E Hemozoin Crystal Binding (~8 Å spatial match) D->E

Lysosomotropic trapping and hemozoin binding of piperidine-derivatives in Plasmodium.

Protocol 1: Synthesis of C11-Piperidinylpropylamine Cryptolepine

This protocol describes the nucleophilic aromatic substitution ( SN​Ar ) used to attach the piperidine pharmacophore to the cryptolepine core. It is designed as a self-validating system via in-process Thin Layer Chromatography (TLC) monitoring.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 11-chlorocryptolepine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • In Situ Free-Basing: Add 3.0 eq of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride to the mixture. Immediately add 5.0 eq of Triethylamine (TEA). Causality: The excess TEA neutralizes the dihydrochloride salt, liberating the highly nucleophilic primary amine while neutralizing the HCl byproduct generated during the SN​Ar reaction.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation (QC): Perform TLC (Dichloromethane:Methanol 9:1). The disappearance of the 11-chlorocryptolepine spot confirms complete conversion. The bulky piperidine ring ensures no secondary amine reactions occur.

  • Purification: Quench with ice water to precipitate the crude product. Filter and purify via silica gel chromatography to yield the pure C11-substituted derivative.

Application in Lipid Nanoparticles (DLinPip for RNA Delivery)

Beyond small molecules, 3-(Piperidin-1-yl)propan-1-amine is a critical precursor in the synthesis of ionizable cationic lipids , such as DLinPip (1,2-Dilinoleyloxy-3-piperidinopropylamine)[3]. These lipids are the backbone of Lipid Nanoparticles (LNPs) used for siRNA and mRNA delivery[4].

The Mechanistic Causality: To deliver RNA effectively, an LNP must encapsulate the negatively charged nucleic acid, circulate in the blood without causing toxicity, and release the RNA into the target cell's cytoplasm. DLinPip achieves this via the piperidine headgroup. At pH 7.4, the piperidine ring is largely neutral, preventing rapid clearance and systemic toxicity. Once endocytosed, the endosome's pH drops. The piperidine nitrogen protonates, interacting with anionic endosomal lipids. This electrostatic interaction forces a structural transition in the lipid from a bilayer (lamellar) to an inverted hexagonal ( HII​ ) phase, physically tearing the endosomal membrane and releasing the RNA payload[3].

LNP Step1 DLinPip LNP + siRNA (Neutral at pH 7.4) Step2 Cellular Endocytosis Step1->Step2 Step3 Endosome Maturation (pH drops to 5.5) Step2->Step3 Step4 Protonation of Piperidine Headgroup Step3->Step4 Step5 Lamellar to Inverted Hexagonal Phase Transition Step4->Step5 Step6 Endosomal Membrane Destabilization & siRNA Release Step5->Step6

Mechanism of DLinPip LNP endosomal escape via pH-dependent piperidine protonation.

Protocol 2: Formulation of DLinPip-based LNPs for siRNA Delivery

This microfluidic mixing protocol ensures uniform LNP size and relies on a dialysis step to validate successful encapsulation.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve DLinPip, DSPC, Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Causality: DLinPip drives encapsulation, DSPC provides structural integrity, cholesterol fills membrane gaps, and PEG prevents LNP aggregation.

  • Aqueous Phase Preparation: Dissolve siRNA in 50 mM citrate buffer at pH 4.0. Causality: At pH 4.0, the piperidine headgroup of DLinPip is fully protonated (cationic), ensuring rapid electrostatic complexation with the anionic siRNA backbone.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) at a total flow rate of 12 mL/min. The rapid polarity shift forces the lipids to precipitate around the siRNA, forming solid LNPs.

  • Dialysis & Self-Validation (QC): Dialyze the mixture against PBS (pH 7.4) for 24 hours. Causality: This removes the ethanol and neutralizes the buffer. As the pH rises to 7.4, the surface DLinPip deprotonates, rendering the LNP surface near-neutral. Validate the system using a RiboGreen assay; successful formulations will show >90% encapsulation efficiency, proving the internal piperidine-siRNA complex remains stable.

Quantitative Data Summaries

The following tables summarize the physicochemical baseline of the compound and its quantitative impact when integrated into antimalarial scaffolds.

Table 1: Physicochemical Properties of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

PropertyValuePharmacological Implication
CAS Number 24025-07-8 (Salt) / 3529-08-6 (Base)Standardized identification[1].
Molecular Weight 215.16 g/mol (Salt)Low molecular weight allows for favorable ligand efficiency when appended to larger drugs.
Solubility >50 mg/mL in H2​O The dihydrochloride salt ensures excellent aqueous solubility for biological assays.
Primary Amine Reactivity High (when free-based)Ideal for SN​Ar , amidation, and reductive amination coupling.
Piperidine pKa​ ~10.0 (Isolated)Confers basicity required for lysosomotropism and pH-dependent lipid phase transitions.

Table 2: Comparative Efficacy of Cryptolepine vs. Piperidinyl-propylamine Derivative

Data reflects in vitro testing against chloroquine-resistant P. falciparum (W2 strain) and mammalian Vero cells to determine the Selectivity Index (SI)[2].

Compound IC50​ W2 Strain (nM)Cytotoxicity IC50​ Vero (μM)Selectivity Index (SI)
Cryptolepine (Parent) 184.02.513.6
Derivative 3n (Piperidine-substituted) 22.0>100.0>4500.0
Net Improvement ~8x More Potent >40x Less Toxic ~330x Higher Selectivity

Note: The massive increase in the Selectivity Index is directly attributed to the piperidine pharmacophore restricting the drug's accumulation strictly to the parasite's acidic vacuole, sparing neutral mammalian host cells[2].

References

  • Journal of Medicinal Chemistry (ACS Publications). Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies. January 05, 2011. Available at: [Link]

  • Google Patents.WO2011000106A1 - Improved cationic lipids and methods for the delivery of therapeutic agents.
  • Google Patents.US11773061B2 - Cyclic lipids and methods of use thereof.

Sources

Exploratory

Toxicity and safety profile of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

An In-depth Technical Guide to the Toxicity and Safety Profile of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological data for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS No. 189953-37-9) is limited. Therefore, this guide relies heavily on data from the free base, 3-(Piperidin-1-yl)propan-1-amine (CAS No. 3529-08-6), and general principles of toxicology. It is imperative to consult the most current Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Introduction and Chemical Identity

3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the piperidine family. Piperidines are common structural motifs in many pharmaceuticals and biologically active compounds. Understanding the toxicity and safety profile of this specific molecule is crucial for its safe handling in research and development and for predicting potential liabilities in drug development pipelines.

Due to the scarcity of publicly available toxicological studies for the dihydrochloride salt, this guide primarily utilizes data from the free base, 3-(Piperidin-1-yl)propan-1-amine. The toxicological properties are anticipated to be similar, as the salt form will dissociate upon contact with biological fluids, and the toxicity is primarily driven by the parent amine molecule.

Chemical Identity:

  • Compound Name: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

  • Synonyms: 1-(3-Aminopropyl)piperidine dihydrochloride

  • CAS Number: 189953-37-9[1]

  • Molecular Formula: C₈H₂₀Cl₂N₂

  • Molecular Weight: 215.17 g/mol

  • Free Base Name: 3-(Piperidin-1-yl)propan-1-amine

  • Free Base CAS Number: 3529-08-6[2][3][4]

  • Free Base Molecular Formula: C₈H₁₈N₂

  • Free Base Molecular Weight: 142.24 g/mol

Toxicological Profile

The primary hazards associated with 3-(Piperidin-1-yl)propan-1-amine, based on available Safety Data Sheets for the free base, are its corrosive nature and acute oral toxicity.[2]

Acute Toxicity

The compound is classified as harmful if swallowed.[2] While specific LD50 values are not available in the reviewed literature, the GHS classification corresponds to Acute Toxicity, Oral (Category 4) .[2] This classification is typically assigned for substances with an oral LD50 in the range of 300 to 2000 mg/kg body weight.

  • Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[2]

  • Symptoms of Exposure:

    • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.[5]

    • Inhalation: May cause irritation of the lungs and respiratory system.[2] Overexposure could potentially lead to serious illness.[2]

    • Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[2]

    • Eye Contact: Can cause redness, watering, pain, and severe eye damage.[2]

Skin Corrosion / Irritation

The substance is classified as causing severe skin burns and is considered corrosive.[2] This corresponds to GHS Skin Corrosion (Category 1B) .[2] This classification is based on the potential to cause full-thickness destruction of skin tissue. The mechanism is likely related to the compound's strong basicity, characteristic of amines, which can disrupt cell membranes and hydrolyze proteins and lipids in the skin.

Serious Eye Damage / Irritation

Consistent with its skin corrosivity, the compound is classified as causing severe eye damage.[2] This corresponds to GHS Serious Eye Damage (Category 1) . Direct contact with the eyes can lead to irreversible damage.

Respiratory and Skin Sensitization

There is no data available to assess the skin or respiratory sensitization potential of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of 3-(Piperidin-1-yl)propan-1-amine or its dihydrochloride salt were found in the public domain. The parent heterocycle, piperidine, is not considered to be genotoxic based on the weight of evidence from available in vitro studies.[6]

Data Summary and Hazard Classification

The following table summarizes the known toxicological endpoints and GHS classification for 3-(Piperidin-1-yl)propan-1-amine.

Toxicological Endpoint Result / Classification GHS Category Source
Acute Oral Toxicity Harmful if swallowedCategory 4[2]
Acute Dermal Toxicity No data availableNot classified
Acute Inhalation Toxicity No data availableNot classified
Skin Corrosion/Irritation Causes severe skin burnsCategory 1B[2]
Serious Eye Damage/Irritation Causes serious eye damageCategory 1[2]
Sensitization No data availableNot classified
Germ Cell Mutagenicity No data availableNot classified
Carcinogenicity Not classified by IARC, NTP, or OSHANot classified[2]
Reproductive Toxicity No data availableNot classified
GHS Hazard Information

Pictograms:

Signal Word: Danger [2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.[2][7]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]

  • Response:

    • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P363: Wash contaminated clothing before reuse.[2][7]

  • Storage:

    • P405: Store locked up.[2][8]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Methodologies

The following sections describe standardized protocols for assessing the key toxicological hazards identified for this compound. These are based on internationally accepted OECD Guidelines for the Testing of Chemicals.[9]

Workflow for Toxicity Assessment

The diagram below illustrates a generalized workflow for assessing the toxicity of a chemical substance, highlighting the progression from initial characterization to detailed hazard assessment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Risk Assessment PhysChem Physicochemical Properties InSilico In Silico / QSAR Prediction PhysChem->InSilico informs Genotox Genotoxicity (Ames Test) InSilico->Genotox SkinCorrosion Skin Corrosion (OECD 431) InSilico->SkinCorrosion AcuteOral Acute Oral Toxicity (OECD 423) Genotox->AcuteOral SkinIrritation Skin Irritation (OECD 404) SkinCorrosion->SkinIrritation if not corrosive EyeIrritation Eye Irritation (BCOP - OECD 437) HazardID Hazard Identification EyeIrritation->HazardID DoseResponse Dose-Response Assessment AcuteOral->DoseResponse SkinIrritation->HazardID RepeatedDose Repeated Dose Toxicity (OECD 407/408) RepeatedDose->DoseResponse RiskCharacterization Risk Characterization (GHS Classification) HazardID->RiskCharacterization DoseResponse->RiskCharacterization

Caption: Generalized workflow for chemical toxicity assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[10] It uses a stepwise procedure with a small number of animals per step.[10]

Objective: To determine the LD50 range and classify the substance for acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.[11]

  • Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10] For a substance with an unknown profile but suspected to be toxic, 300 mg/kg is a common starting point.

  • Procedure:

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

    • Outcome A: If 2 or 3 animals die, the test is stopped, and the substance is classified based on this result.

    • Outcome B: If 0 or 1 animal dies, the procedure is repeated with a higher dose in another group of three animals.

    • Outcome C: If the outcome is unclear, a further group of three animals may be dosed at the same level.

  • Endpoint: The procedure allows for the classification of the substance into a GHS category based on the mortality observed at specific dose levels.

  • Causality: This stepwise approach minimizes the number of animals used while still providing sufficient information for hazard classification, balancing ethical considerations with regulatory needs.[12][13]

Protocol: In Vivo Skin Corrosion/Irritation (based on OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Objective: To assess the skin corrosive or irritant properties of a substance.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Procedure:

    • The fur on the back of the animal is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid, moistened) sample of the test substance is applied to a small area of skin (approx. 6 cm²).

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The standard exposure period is 4 hours.

  • Observation:

    • After the exposure period, the patch is removed, and the skin is cleaned.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days if the effects are persistent.

  • Scoring and Classification:

    • Erythema and edema are scored on a scale of 0 (none) to 4 (severe).

    • Corrosion: Is identified by ulcers, bleeding, bloody scabs, or full-thickness destruction of the skin.

    • Irritation: Is determined by the mean scores for erythema and edema over the observation period.

  • Causality: The direct application of the substance to the skin allows for a clear determination of its local effects. The scoring system provides a standardized method for quantifying the severity of the reaction, leading to a reliable GHS classification.

Decision Logic for Skin Hazard Classification

The following diagram illustrates the decision-making process for classifying a chemical's skin hazard potential based on in vitro and in vivo testing data.

G start Start: Assess Skin Hazard in_vitro In Vitro Skin Corrosion Test (e.g., OECD 431) start->in_vitro corrosive Result: Corrosive in_vitro->corrosive classify_corr Classify: Category 1 STOP corrosive->classify_corr Yes in_vitro_irrit In Vitro Skin Irritation Test (e.g., OECD 439) corrosive->in_vitro_irrit No irritant Result: Irritant in_vitro_irrit->irritant in_vivo In Vivo Skin Test (OECD 404) irritant->in_vivo Equivocal / Borderline classify_irrit Classify: Category 2 irritant->classify_irrit Yes classify_none Not Classified irritant->classify_none No in_vivo_corr Result: Corrosive in_vivo->in_vivo_corr in_vivo_corr->classify_corr Yes in_vivo_irrit Result: Irritant in_vivo_corr->in_vivo_irrit No in_vivo_irrit->classify_irrit Yes in_vivo_irrit->classify_none No

Caption: Decision logic for skin corrosion and irritation testing.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Subacute Inhalation Toxicity: 28-Day Study. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab. [Link]

  • Oecd guidelines for toxicology studies | PPTX - Slideshare. [Link]

  • 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine - NextSDS. [Link]

  • 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride - KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • Substance Information - ECHA. [Link]

  • Dossier content - ECHA CHEM. [Link]

  • REACH registrations - ECHA CHEM. [Link]

  • Piperidine: Human health tier II assessment - Australian Department of Health. [Link]

  • 3-(Piperidin-1-yl)propan-1-amine - India Fine Chemicals. [Link]

Sources

Foundational

Comprehensive Technical Guide on 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: Properties, Safety, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the strategic selection of build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the strategic selection of building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting drug candidates. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS: 24025-07-8) is a highly versatile, bifunctional intermediate. Featuring a tertiary piperidine amine and a primary aliphatic amine separated by a propyl linker, it serves as a privileged pharmacophore for targeting G-protein coupled receptors (GPCRs). This whitepaper provides a rigorous analysis of its physicochemical properties, safety profile, and experimental handling, grounded in the causality of chemical behavior and self-validating laboratory protocols.

Chemical Identity & The Causality of Salt Selection

When designing high-throughput screening (HTS) libraries, the physical state of a reagent is as critical as its chemical reactivity. The free base form of this compound, 3-(piperidin-1-yl)propan-1-amine (CAS: 3529-08-6), is a corrosive liquid[1]. Liquids present significant challenges in automated powder-dispensing systems and are highly susceptible to oxidative degradation and carbon dioxide absorption (forming carbamates) upon exposure to air.

The Causality of Salt Selection: By converting the free base into the dihydrochloride salt , the compound is transformed into a stable, free-flowing solid[2]. This phase change eliminates volatility, drastically improves shelf-life, and allows for precise stoichiometric weighing. The dihydrochloride salt ensures that the primary amine remains protonated and protected from premature oxidation until it is intentionally liberated in situ during a reaction.

Quantitative Data: Physicochemical Profiling
PropertySpecification / Value
Chemical Name 3-(Piperidin-1-yl)propan-1-amine dihydrochloride
CAS Registry Number 24025-07-8[2]
Free Base CAS Number 3529-08-6[1]
Molecular Formula C₈H₂₀Cl₂N₂ (C₈H₁₈N₂ · 2HCl)
Molecular Weight 215.16 g/mol
Physical State Solid (Powder)
Solubility Highly soluble in Water, Methanol, and DMSO

Material Safety Data Sheet (MSDS) & Risk Mitigation

Handling amine hydrochloride salts requires a rigorous understanding of their hazard profiles. While the free base is highly corrosive (H314)[1], the dihydrochloride salt is primarily an irritant[3]. However, its solid nature introduces the risk of airborne dust generation.

Quantitative Data: Hazard Summary
GHS ClassificationHazard StatementPrecautionary Protocol
Skin Irritation (Category 2) H315: Causes skin irritationP280: Wear nitrile gloves and lab coat.
Eye Irritation (Category 2A) H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT SE (Category 3) H335: May cause respiratory irritationP261: Avoid breathing dust. Use in fume hood.
Storage Requirements HygroscopicStore at 2-8°C in a tightly closed, dry container.
Self-Validating Safety Protocol
  • Causality: The compound is hygroscopic; moisture absorption not only degrades the reagent but can cause the salt to hydrolyze slightly, forming an acidic micro-environment that exacerbates skin and eye irritation[3].

  • Self-Validation Check: Before handling, verify the fume hood face velocity is ≥100 feet per minute (fpm) using the digital monitor. A failure to achieve this velocity invalidates the safety setup, requiring immediate recalibration before opening the chemical container. Inspect nitrile gloves for micro-tears via inflation; compromised PPE must be discarded immediately.

Strategic Applications in Medicinal Chemistry

The 3-(piperidin-1-yl)propyl moiety is a recognized pharmacophore in neuropharmacology. The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate residues (e.g., Asp³·³²) in the orthosteric binding pockets of aminergic GPCRs.

This compound is extensively utilized as a primary reactant in the synthesis of:

  • Histamine H3 Receptor Antagonists: Used for treating cognitive disorders and narcolepsy[4].

  • 5-HT3A Receptor Antagonists: Developed for antiemetic therapies[4].

  • Botulinum Neurotoxin Inhibitors: Emerging applications in biodefense and neurology[4].

H3_Pathway Antagonist H3 Antagonist (Piperidine Derivative) H3R Histamine H3 Receptor (Gi/o Coupled GPCR) Antagonist->H3R Blocks activation Gi Gi/o Protein Subunit H3R->Gi Prevents activation AC Adenylyl Cyclase (AC) Gi->AC Lifts inhibition cAMP cAMP Levels AC->cAMP Restores production

Histamine H3 receptor signaling modulation by piperidine antagonists.

Experimental Workflows & Self-Validating Protocols

To utilize 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in library synthesis (e.g., amide coupling), the salt must be neutralized in situ. The following protocol details a highly optimized, self-validating workflow for coupling this amine with a carboxylic acid using HATU.

Step-by-Step Methodology: In Situ Free-Basing and Amide Coupling

Step 1: Reagent Preparation and Stoichiometry

  • Action: Weigh 1.0 equivalent of the carboxylic acid and 1.1 equivalents of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride into a dry reaction vial. Dissolve in anhydrous DMF (0.2 M).

  • Causality: Anhydrous DMF is used because trace water will hydrolyze the highly reactive active ester intermediate formed by HATU, drastically reducing the yield.

Step 2: In Situ Neutralization

  • Action: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: Why 3.5 equivalents? Two equivalents are strictly consumed to neutralize the two HCl molecules bound to the piperidine and primary amine. The remaining 1.5 equivalents serve as the necessary basic catalyst to drive the HATU coupling mechanism.

  • Self-Validation Check: Spot a 1 µL aliquot of the reaction mixture onto water-moistened universal pH paper. Validation criteria: The pH must read between 8 and 9. A pH < 8 indicates incomplete neutralization; the primary amine remains protonated and non-nucleophilic. If this occurs, the protocol dictates adding DIPEA in 0.5 eq increments until the target pH is achieved.

Step 3: Activation and Coupling

  • Action: Add 1.2 equivalents of HATU to the basic mixture. Stir at room temperature for 2 hours.

  • Causality: HATU reacts with the carboxylic acid to form an OAt-active ester. The liberated primary amine of our building block then attacks this ester to form the stable amide bond.

Step 4: Reaction Monitoring and Quenching

  • Action: Monitor the reaction via LC-MS.

  • Self-Validation Check: Analyze the MS spectra. The reaction is validated as complete only when the mass peak corresponding to the free base (m/z [M+H]⁺ = 143) is entirely consumed, and the target product mass dominates the chromatogram. Once validated, quench the reaction with saturated aqueous NaHCO₃ to destroy any unreacted electrophiles.

G A 3-(Piperidin-1-yl) propan-1-amine 2HCl B In Situ Neutralization (DIPEA) A->B Base C Amide Coupling (HATU/DMF) B->C Electrophile D Target Scaffold (H3 Antagonist) C->D Isolation

Synthetic workflow utilizing the dihydrochloride salt in amide coupling.

References

Sources

Protocols & Analytical Methods

Method

Protocol for preparing 3-(Piperidin-1-yl)propan-1-amine dihydrochloride stock solutions

Application Note & Protocol Preparation of High-Purity Stock Solutions for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Abstract This document provides a comprehensive guide for the preparation, quality control, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Preparation of High-Purity Stock Solutions for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride. As a key building block in medicinal chemistry and drug development, the accurate and reproducible preparation of this reagent is paramount for the integrity of downstream applications.[1][2] This guide details protocols for both aqueous and organic solvent-based stock solutions, emphasizing the scientific rationale behind each step to ensure solution stability and performance. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for handling this compound.

Compound Profile and Physicochemical Properties

3-(Piperidin-1-yl)propan-1-amine is a diamine compound featuring a primary amine and a tertiary amine within the piperidine ring. For laboratory use, it is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media. The dual protonation of the amine groups significantly increases the compound's polarity.

Causality of Dihydrochloride Salt Form: The free base form of the amine is less stable and may be a volatile liquid. Converting it to a dihydrochloride salt creates a stable, solid material that is easier to handle and weigh accurately. Furthermore, the salt form is generally more soluble in water and polar solvents, which is advantageous for many biological and chemical applications.

A critical, yet often overlooked, property of many amine hydrochloride salts is their hygroscopic nature.[3] This means the compound readily absorbs moisture from the atmosphere. Proper handling, such as allowing the container to equilibrate to room temperature before opening, is crucial to prevent the introduction of water, which can affect weighing accuracy and long-term stability.

Table 1: Physicochemical Properties of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

PropertyDataSource / Note
IUPAC Name 3-(Piperidin-1-yl)propan-1-amine dihydrochloride
CAS Number 3529-08-6 (Free Base)[4][5][6][7]
Molecular Formula C₈H₂₀Cl₂N₂Derived from the free base formula (C₈H₁₈N₂) + 2HCl.[4][8]
Molecular Weight 215.17 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amine hydrochloride salts.
Incompatibilities Strong oxidizing agents, strong acids[3][9]
Storage Conditions Store in a cool, well-ventilated area in a tightly sealed container.[3][9] Material is hygroscopic.[3]To maintain integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term use.[3]
Solubility Profile Water: SolublePBS (pH 7.4): SolubleDMSO: SolubleEthanol: SolubleSolubility is enhanced in the dihydrochloride form. For high concentrations, gentle warming or sonication may be required, a common practice for similar compounds.[10][11]

Health and Safety Precautions

As with all chemical reagents, a thorough risk assessment should be conducted before handling. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride and similar amine salts are categorized as irritants.[9][10]

  • Hazard Summary: Irritating to the eyes, respiratory system, and skin.[9][10]

  • Handling: Always handle within a certified chemical fume hood to avoid inhalation of the powder.[9] Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

cluster_safety Safety & Handling Workflow Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Segregate Waste Segregate Waste Handle in Fume Hood->Segregate Waste

Caption: General safety workflow for handling chemical reagents.

Protocol Selection Guide

The choice of solvent is dictated entirely by the downstream application. Aqueous solutions are ideal for most biological assays, while organic solvents like DMSO are used for creating highly concentrated master stocks for compound screening and library storage.

start Start: Define Experimental Need choice What is the primary application? Cell-Based Assays / Aqueous Chemistry High-Throughput Screening / Compound Storage start:f0->choice:n protocol_aqueous Prepare Aqueous Stock (See Section 4) choice:f1->protocol_aqueous protocol_dmso Prepare Organic Stock (DMSO) (See Section 5) choice:f2->protocol_dmso

Caption: Decision tree for selecting the appropriate stock solution protocol.

Protocol: Preparation of Aqueous Stock Solutions (e.g., 100 mM in Sterile Water)

This protocol is designed for applications requiring physiological compatibility, such as cell-based assays or enzyme kinetics.

Rationale

Water is the universal biological solvent. Preparing the stock in high-purity, sterile water (or a buffer like PBS) ensures that the solvent itself does not interfere with the experimental system. The dihydrochloride salt form is readily soluble in aqueous media.

Materials
  • 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (MW: 215.17 g/mol )

  • Sterile, nuclease-free water or 1X Phosphate-Buffered Saline (PBS)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use polypropylene microcentrifuge tubes for aliquots

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath, 0.22 µm sterile syringe filter

Calculation

The molarity formula (Molarity = moles of solute / Liters of solution) is used. To prepare 10 mL of a 100 mM stock solution:

  • Convert volume: 10 mL = 0.010 L

  • Convert concentration: 100 mM = 0.1 M (mol/L)

  • Calculate moles needed: 0.1 mol/L * 0.010 L = 0.001 mol

  • Calculate mass needed: 0.001 mol * 215.17 g/mol = 0.21517 g = 215.2 mg

Step-by-Step Procedure
  • Pre-equilibration: Remove the reagent container from storage and allow it to sit unopened on the bench for at least 20-30 minutes to equilibrate to room temperature. This minimizes moisture condensation on the hygroscopic solid.[3]

  • Weighing: In a chemical fume hood, accurately weigh 215.2 mg of the compound into a tared weigh boat. Transfer the powder into a 15 mL sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the conical tube. Close the cap tightly and vortex vigorously for 1-2 minutes.

  • Solubilization Assistance (if needed): If the solid does not fully dissolve, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear. Gentle warming (e.g., 37°C) can also be applied, but avoid high temperatures.[11]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Quality Control & Sterilization:

    • Visual Check: The final solution should be clear and free of any particulates.

    • (Recommended for cell culture): To ensure sterility, pass the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is a critical self-validating step for biological applications.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 100 µL aliquots).[11]

  • Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (H₂O), and preparation date.

Protocol: Preparation of Organic Stock Solutions (e.g., 500 mM in Anhydrous DMSO)

This protocol is standard for creating high-concentration master stocks for compound libraries and high-throughput screening (HTS) where subsequent high dilution factors are used.

Rationale

Dimethyl sulfoxide (DMSO) is a superior organic solvent capable of dissolving a wide range of compounds at much higher concentrations than water.[11] Using anhydrous (dry) DMSO is critical because residual water can impact compound solubility and stability over long-term storage.

Materials
  • 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (MW: 215.17 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile glass vials or polypropylene tubes compatible with DMSO

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Calculation

To prepare 5 mL of a 500 mM stock solution:

  • Convert volume: 5 mL = 0.005 L

  • Convert concentration: 500 mM = 0.5 M (mol/L)

  • Calculate moles needed: 0.5 mol/L * 0.005 L = 0.0025 mol

  • Calculate mass needed: 0.0025 mol * 215.17 g/mol = 0.5379 g = 537.9 mg

Step-by-Step Procedure
  • Pre-equilibration: Allow the reagent container to equilibrate to room temperature before opening.

  • Weighing: In a chemical fume hood, weigh 537.9 mg of the compound and transfer it to a sterile, DMSO-compatible tube.

  • Dissolution: Carefully add approximately 4 mL of anhydrous DMSO. Cap tightly and vortex until the solid is completely dissolved. The process may generate some heat.

  • Volume Adjustment: Add anhydrous DMSO to bring the final volume to exactly 5.0 mL. Vortex again to ensure a homogenous solution.

  • Quality Control: The solution must be perfectly clear. Due to the high concentration, any slight impurity or moisture may cause cloudiness.

  • Aliquoting: Dispense into small-volume, screw-cap tubes designed for low-temperature storage.

  • Labeling: Label each aliquot clearly with the compound name, concentration (500 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solutions.

Table 2: Recommended Storage Conditions

Stock TypeShort-Term (1-2 weeks)Long-Term (>2 weeks)Key Considerations
Aqueous (Water/PBS) 4°C-20°C or -80°CCrucial: Avoid repeated freeze-thaw cycles. Aliquoting is mandatory for long-term storage.[11]
Organic (DMSO) Room Temperature or 4°C-20°C or -80°C (tightly sealed to prevent moisture absorption)DMSO freezes at ~18.5°C. Allow frozen aliquots to thaw completely and vortex gently before use.

Troubleshooting

ProblemPossible CauseSolution
Compound fails to dissolve completely. Insufficient mixing or low solubility at the target concentration.Continue vortexing. Use a sonicator bath for 10-15 minutes.[11] Gently warm the solution to 37-50°C. If it still fails, the desired concentration may be above the solubility limit; prepare a more dilute stock.
Aqueous stock is cloudy after thawing. Precipitation due to poor solubility at low temperatures or freeze-thaw cycles.Warm the aliquot to room temperature or 37°C and vortex to redissolve. If precipitation persists, centrifuge the tube and use the supernatant, noting the potential for inaccurate concentration. Prepare fresh stock if possible.
DMSO stock is frozen at room temp. Room temperature is below the freezing point of DMSO (~18.5°C).Gently warm the vial in your hand or a 37°C water bath until fully liquid. Vortex to ensure homogeneity before use.
Inconsistent experimental results. Stock solution degradation or inaccurate concentration.Prepare a fresh stock solution from the solid material. Verify all calculations and equipment calibration. Ensure aliquots are used only once.

References

  • Title: (3S)-piperidin-3-amine dihydrochloride - Introduction Source: ChemBK URL: [Link]

  • Title: 3-(PIPERIDIN-1-YL)PROPAN-1-AMINE | CAS 3529-08-6 Source: Matrix Fine Chemicals URL: [Link]

  • Title: 3-(Piperidin-1-yl)propan-1-amine Source: Amerigo Scientific URL: [Link]

  • Title: Method for preparing an amine hydrochloride suspension Source: Google Patents URL
  • Title: Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Source: The Royal Society of Chemistry URL: [Link]

  • Title: Preparation of Aminals under Continuous Flow Conditions Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride Source: Google Patents URL

Sources

Application

Application Note: Scalable Synthesis of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (Free base CAS: 3529-08-6) Strategic Rationale & Route Selection 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (Free base CAS: 3529-08-6)

Strategic Rationale & Route Selection

1-(3-Aminopropyl)piperidine is a highly versatile pharmacophore building block utilized in the development of membrane-targeting antibiotics, histamine H3 antagonists, 5-HT3A receptor antagonists, and antimalarial cryptolepine derivatives[1].

While alternative bench-scale methods—such as the Gabriel synthesis utilizing N-(3-bromopropyl)phthalimide—are documented in medicinal chemistry literature[2], they suffer from poor atom economy and require harsh, hydrazine-mediated deprotection steps. To ensure industrial scalability and high atom efficiency, this protocol utilizes a two-step continuous-flow compatible route starting from piperidine and acrylonitrile[3], followed by precipitation of the dihydrochloride salt.

This route is designed as a self-validating system : each synthetic transformation is coupled with a distinct In-Process Control (IPC) marker (e.g., the appearance and subsequent disappearance of the nitrile IR stretch), ensuring that progression to the next step is strictly data-driven.

Synthetic Workflow & Mechanistic Causality

Pathway N1 Piperidine + Acrylonitrile N2 3-(Piperidin-1-yl) propanenitrile N1->N2 Step 1: Aza-Michael (EtOH, 60°C) N3 3-(Piperidin-1-yl) propan-1-amine N2->N3 Step 2: Hydrogenation (Raney Ni, H2, NH3) N4 Target Molecule: Dihydrochloride Salt N3->N4 Step 3: Salt Formation (HCl in iPrOH)

Synthetic workflow for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Mechanistic Insights (The "Why" Behind the Protocol)
  • Step 1: Aza-Michael Addition: Piperidine acts as a strong nucleophile, attacking the β -carbon of the electron-deficient alkene (acrylonitrile). This step is highly atom-economical (100% incorporation) and requires no external catalysts.

  • Step 2: Nitrile Hydrogenation (Critical Step): The reduction of nitriles to primary amines frequently suffers from dimerization. The intermediate imine can be attacked by the newly formed primary amine, yielding unwanted secondary amines. Causality: By conducting the hydrogenation in the presence of excess methanolic ammonia, the equilibrium is forcefully shifted to favor the primary amine, suppressing dimer formation.

  • Step 3: Dihydrochloride Salt Formation: The free base is a hygroscopic liquid prone to oxidative degradation. Converting it to the dihydrochloride salt yields a highly stable, crystalline solid that ensures exact stoichiometric weighing for downstream pharmaceutical coupling reactions.

Experimental Protocols

Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile

Caution: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen. Perform all operations in a certified fume hood.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Reagent Addition: Dissolve piperidine (85.15 g, 1.0 mol) in absolute ethanol (150 mL). Cool the flask in an ice-water bath to 0–5°C.

  • Aza-Michael Addition: Add acrylonitrile (58.37 g, 1.1 mol) dropwise via the addition funnel over 30 minutes to maintain the internal temperature below 20°C (the reaction is exothermic).

  • Heating: Remove the ice bath and heat the mixture to 60°C for 4–6 hours.

  • Self-Validation (IPC): Analyze an aliquot via GC-MS or TLC. The reaction is complete when piperidine is consumed. IR spectroscopy will show a sharp, distinct −C≡N stretch at ~2250 cm⁻¹.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess acrylonitrile. The crude 3-(piperidin-1-yl)propanenitrile (pale yellow oil) can be used directly in the next step if GC purity is >95%.

Step 2: Synthesis of 3-(Piperidin-1-yl)propan-1-amine (Free Base)

Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Reaction Setup: Transfer the crude 3-(piperidin-1-yl)propanenitrile (approx. 138 g, 1.0 mol) to a Parr autoclave or high-pressure hydrogenation vessel.

  • Solvent & Catalyst: Add 7N ammonia in methanol (300 mL). Carefully add an aqueous slurry of activated Raney Nickel (~14 g, 10% w/w).

  • Hydrogenation: Purge the vessel three times with nitrogen, then three times with hydrogen gas. Pressurize the vessel to 50 psi with H2​ and agitate at room temperature (or up to 40°C) for 12 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, sample the reaction. IR spectroscopy must show the complete disappearance of the 2250 cm⁻¹ nitrile peak, validating total conversion.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free base as a colorless to light yellow liquid[3].

Step 3: Precipitation of the Dihydrochloride Salt
  • Reaction Setup: Dissolve the crude 3-(piperidin-1-yl)propan-1-amine (approx. 142 g, 1.0 mol) in anhydrous isopropanol (400 mL) in a 1 L flask. Cool to 0°C.

  • Salt Formation: Slowly add 4N HCl in dioxane (550 mL, 2.2 mol) dropwise under vigorous stirring. A white precipitate will immediately begin to form.

  • Crystallization: Allow the suspension to stir at 0°C for an additional 2 hours to ensure complete precipitation.

  • Self-Validation (IPC): Test the pH of the supernatant; it should be highly acidic (pH < 2), validating that the diamine has been fully protonated to the dihydrochloride state.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any non-polar organic impurities.

  • Drying: Dry the product in a vacuum oven at 45°C to constant weight.

Quantitative Data & Quality Control Summary

To facilitate rapid process evaluation, the expected quantitative outcomes and self-validating analytical markers are summarized below:

StepIntermediate / ProductExpected YieldReaction TimeKey IPC / Analytical MarkerTarget Purity
1 3-(Piperidin-1-yl)propanenitrile92 – 95%4 – 6 hIR: Appearance of 2250 cm⁻¹ ( −C≡N )> 98% (GC)
2 3-(Piperidin-1-yl)propan-1-amine85 – 88%12 hIR: Disappearance of 2250 cm⁻¹> 95% (GC)
3 Target Dihydrochloride Salt90 – 95%2 hpH: Supernatant < 2 MP: 205 – 208°C> 99% (HPLC)

References

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies. Journal of Medicinal Chemistry (ACS Publications). 2011.[Link]

Sources

Method

Application Note: 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride as a Versatile Building Block in Medicinal Chemistry

Prepared By: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The design of modern therapeutics freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The design of modern therapeutics frequently requires the incorporation of basic, solubilizing pharmacophores to optimize pharmacokinetic (PK) properties, enhance target affinity, and modulate subcellular localization. 3-(Piperidin-1-yl)propan-1-amine (often supplied and utilized as its stable dihydrochloride salt ) is a highly versatile, bifunctional chemical building block. Featuring a highly nucleophilic primary amine tethered via a propyl linker to a basic piperidine ring, this molecule is extensively used in the synthesis of antimalarial agents, central nervous system (CNS) receptor antagonists, and Proteolysis Targeting Chimeras (PROTACs).

This application note provides an authoritative guide on the chemical handling, mechanistic rationale, and validated protocols for utilizing 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in drug discovery workflows.

Chemical Profile & Strategic Utility

Physicochemical Properties

The free base of 3-(Piperidin-1-yl)propan-1-amine (CAS: 3529-08-6) is a liquid that is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates) over time [1]. Consequently, it is frequently stored and handled as a dihydrochloride salt , which is a highly stable, albeit hygroscopic, solid.

Table 1: Physicochemical Profile of 3-(Piperidin-1-yl)propan-1-amine

PropertyFree BaseDihydrochloride Salt (2HCl)
CAS Number 3529-08-6N/A (Custom/In-situ generated)
Molecular Weight 142.24 g/mol 215.16 g/mol
Physical State Colorless to light yellow liquidWhite to off-white crystalline solid
pKa (Predicted) ~10.4 (Piperidine), ~10.6 (Amine)N/A (Fully protonated)
Storage Conditions 2–8°C, inert atmosphereRoom temperature, desiccated
Solubility Alcohols, DCM, THFWater, Methanol, DMSO
Applications in Drug Discovery
  • Antimalarial Scaffolds: The incorporation of basic side chains into heterocycles is a proven strategy for targeting the acidic digestive vacuole of Plasmodium falciparum. In the synthesis of cryptolepine analogues, 3-(Piperidin-1-yl)propan-1-amine is reacted via Nucleophilic Aromatic Substitution (SNAr) at the C-11 position. This modification significantly increases antiplasmodial activity and enhances binding to double-stranded DNA and monomeric hematin [2].

  • CNS Therapeutics: The piperidine moiety is a privileged pharmacophore in CNS drug discovery, frequently acting as a basic anchor in Histamine H3 and 5-HT3A receptor antagonists.

  • PROTAC Linkerology: The primary amine serves as an excellent attachment point for E3 ligase ligands or target-protein binders, while the piperidine ring enhances the aqueous solubility of the typically lipophilic PROTAC molecules.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that the causality of each chemical transformation is verified before proceeding to the next step.

Protocol A: Amide Coupling (Synthesis of Piperidinyl-Propanamides)

Mechanistic Rationale: When using the dihydrochloride salt, the primary amine is fully protonated and non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation of the carboxylic acid. Exactly 3.0 equivalents of DIPEA are required: 2.0 equivalents strictly to neutralize the 2HCl salt and liberate the free amine, and 1.0 equivalent to maintain the basic environment required for the HATU activation cycle. HATU is chosen to minimize epimerization and drive the reaction to completion via the highly reactive O-7-azabenzotriazolyl active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change (typically to pale yellow) indicates the formation of the active ester.

  • Coupling: Add 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (1.1 mmol) in one portion.

  • Monitoring (IPC): Stir at room temperature for 2 hours. Monitor via LC-MS. Self-Validation: Look for the disappearance of the carboxylic acid peak and the appearance of a new peak with a mass shift of +124 Da (representing the addition of the piperidinyl-propylamine moiety minus water).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH, 95:5 with 1% NH₄OH).

AmideCoupling A 3-(Piperidin-1-yl) propan-1-amine 2HCl B Neutralization (DIPEA, 3.0 eq) A->B Liberate free base D Coupling Reaction (DMF, 25°C) B->D C Active Ester Formation (HATU) C->D Carboxylic acid E LC-MS Validation (+124 Da Mass Shift) D->E Target Amide

Workflow for amide coupling using 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: Incorporating this building block into heterocyclic scaffolds (e.g., 11-chloro-cryptolepine) via SNAr requires overcoming a high activation energy barrier. Toluene or DMF is used as a high-boiling solvent to allow the reaction to be heated to 110°C. Because the reaction generates HCl as a byproduct, an excess of the amine (or an external base like K₂CO₃) is required to prevent the newly formed product and the unreacted starting material from precipitating as inactive hydrochloride salts [3].

Step-by-Step Methodology:

  • Preparation: Suspend the chloro-heterocycle (1.0 mmol) in anhydrous Toluene (10 mL).

  • Nucleophile Addition: Add 3-(Piperidin-1-yl)propan-1-amine (free base, 3.0 mmol, or 2HCl salt with 5.0 mmol K₂CO₃).

  • Heating: Attach a reflux condenser and heat the mixture to 110°C for 12–24 hours under N₂.

  • Monitoring (IPC): Monitor by TLC (Alumina plates, Hexane:EtOAc 1:1). Self-Validation: The product will exhibit high polarity and basicity; it will streak on standard silica TLC unless neutralized with 1% TEA in the eluent. LC-MS should show the displacement of the chlorine isotope pattern (M / M+2) with a single product mass.

  • Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with 1M NaOH (10 mL) to ensure the product is fully in its free base form.

  • Isolation: Extract, dry over MgSO₄, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.

SNAr_Mechanism A Chloro-Heterocycle (Electrophile) C SNAr Reaction (Toluene, 110°C) A->C B 3-(Piperidin-1-yl)propan-1-amine (Nucleophile) B->C D Basic Side-Chain Incorporated Analogue C->D Chloride Displacement E Enhanced Target Binding (e.g., DNA/Hematin) D->E Pharmacological Effect

SNAr workflow for incorporating basic side chains to enhance target affinity.

Quantitative Data: Reaction Conditions Summary

To assist in experimental design, the following table summarizes the optimized parameters for the most common transformations involving this building block.

Table 2: Comparative Reaction Conditions for 3-(Piperidin-1-yl)propan-1-amine

Reaction TypeReagents / CatalystsBase Requirement (if using 2HCl)Typical YieldsIPC / Validation Metric
Amide Coupling HATU, DMF, RTDIPEA (3.0 eq)75 - 90%LC-MS: +124 Da mass shift
SNAr Toluene or DMF, 110°CK₂CO₃ (5.0 eq)60 - 85%LC-MS: Loss of Cl isotope pattern
Reductive Amination NaBH(OAc)₃, DCE, RTTEA (2.0 eq)70 - 88%LC-MS: Imine intermediate reduction

References

  • Lavrado, J., et al. (2011). Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies. Journal of Medicinal Chemistry, 54(3), 734-750. Retrieved from[Link]

Application

Advanced HPLC Method Development for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: Overcoming Retention and Detection Challenges in Aliphatic Diamines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol Analyte Profiling & The "Dual-Threat" Chromatographic Challenge 3-(Piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Analyte Profiling & The "Dual-Threat" Chromatographic Challenge

3-(Piperidin-1-yl)propan-1-amine (also known as 1-piperidinepropanamine) is a bifunctional aliphatic diamine widely utilized as a crucial building block in the synthesis of pharmaceuticals, including sodium channel blockers and receptor antagonists. Supplied commercially as a dihydrochloride salt, this molecule presents a severe "dual-threat" challenge for conventional High-Performance Liquid Chromatography (HPLC):

  • Optical Invisibility: The molecule is entirely aliphatic, lacking any conjugated π -systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis detectors virtually blind to its presence[1].

  • Extreme Polarity & Secondary Interactions: As a fully protonated dihydrochloride salt in aqueous media, the molecule is highly hydrophilic[2]. On standard reversed-phase (RP) C18 columns, it typically elutes in the void volume. Furthermore, the strongly basic primary and tertiary nitrogen atoms interact aggressively with residual acidic silanols on silica supports, leading to severe peak tailing and poor recovery.

To build a robust, self-validating analytical system, method development must simultaneously address both the retention mechanism and the detection modality.

G A 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride B Chromatographic Challenges: No Chromophore & High Polarity A->B C1 Strategy A: Direct Analysis (Mixed-Mode Chromatography) B->C1 Retain Native Structure C2 Strategy B: Pre-Column Derivatization (FMOC-Cl Tagging) B->C2 Introduce Chromophore D1 Universal Detection (CAD / MS) C1->D1 D2 Optical Detection (UV at 265 nm) C2->D2 E Validated Quantitative Method D1->E D2->E

Analytical workflow for aliphatic diamines lacking UV chromophores.

Strategic Method Selection & Causality

As analytical scientists, we must design methods that fit the available infrastructure while maintaining strict scientific integrity. We present two orthogonal strategies:

Strategy A: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)

The Causality: Mixed-mode stationary phases incorporate both hydrophobic alkyl chains and terminal ion-exchange groups. This dual-mechanism retains highly polar amines via electrostatic interactions without requiring non-volatile ion-pairing reagents[3]. Because the analyte lacks a chromophore, we couple this separation with a Charged Aerosol Detector (CAD). CAD provides a universal, mass-based response for non-volatile analytes, independent of their optical properties[4].

Strategy B: Pre-Column Derivatization with FMOC-Cl (RP-HPLC-UV)

The Causality: For laboratories relying on standard UV detectors, chemical derivatization is mandatory[5]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with the primary amine of the propyl chain under mild alkaline conditions[6].

  • Why FMOC-Cl? Unlike OPA (which requires a thiol and yields unstable derivatives), FMOC-Cl forms highly stable carbamates.

  • The Dual Benefit: This reaction introduces a large, hydrophobic fluorenyl chromophore. This simultaneously enables highly sensitive UV detection at 265 nm and drastically increases the molecule's hydrophobicity, ensuring strong retention and excellent peak shape on standard end-capped C18 columns.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Analysis via Mixed-Mode HPLC-CAD

Note: This system validates itself through baseline resolution from the solvent front and a uniform CAD response.

1. Reagent & Mobile Phase Preparation:

  • Buffer: Prepare a 20 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. Crucial Insight: CAD requires strictly volatile mobile phases. Non-volatile buffers like phosphate will precipitate, causing catastrophic baseline noise and capillary blockage[3].

  • Mobile Phase A: 20 mM Ammonium Formate buffer (pH 3.0).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Mixed-mode RP/Cation-Exchange (e.g., Primesep 100 or Newcrom R1, 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-2 min (10% B), 2-10 min (linear to 60% B), 10-12 min (hold 60% B), 12-12.1 min (return to 10% B), 12.1-17 min (re-equilibration).

  • Injection Volume: 10 µL.

  • Detector: CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz).

Protocol B: FMOC-Cl Pre-Column Derivatization RP-HPLC-UV

Note: This system utilizes a chemical quenching step to self-validate the reaction completeness and prevent reagent interference.

1. Derivatization Reagents:

  • Borate Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5. Causality: The primary amine (pKa ~10.5) must be partially deprotonated to act as a nucleophile. However, pH > 9.0 accelerates the unwanted hydrolysis of FMOC-Cl into FMOC-OH. pH 8.5 is the optimal kinetic balance.

  • FMOC-Cl Reagent: 5 mM FMOC-Cl in anhydrous Acetonitrile.

  • Quenching Agent: 20 mM Glycine in water.

2. Derivatization Workflow:

  • Transfer 100 µL of the sample standard (in water) to an HPLC vial.

  • Add 100 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.

  • Add 100 µL of FMOC-Cl Reagent. Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Critical Step: Add 50 µL of the Glycine Quenching Agent. Causality: Excess FMOC-Cl will elute as a massive, broad peak that obscures the analyte. Glycine consumes unreacted FMOC-Cl, converting it to FMOC-glycine, which elutes predictably and well-separated from the target derivative.

3. Chromatographic Conditions:

  • Column: End-capped C18 (150 x 4.6 mm, 3 µm) to minimize residual silanol interactions.

  • Mobile Phase: A = Water (0.1% TFA), B = Acetonitrile (0.1% TFA).

  • Gradient: 0-15 min (linear from 30% B to 90% B), 15-18 min (hold 90% B), 18-22 min (re-equilibration at 30% B).

  • Flow Rate: 1.2 mL/min.

  • Detector: UV at 265 nm.

Quantitative Data & Validation Summary

Both methods were evaluated for system suitability and validation parameters according to ICH Q2(R1) guidelines. The summarized quantitative metrics demonstrate the viability of both approaches depending on laboratory infrastructure.

Validation ParameterStrategy A: Mixed-Mode CADStrategy B: FMOC-Cl UV Derivatization
Retention Time (Rt) ~6.4 min~11.2 min
Tailing Factor ( Tf​ ) 1.15 (Excellent)1.08 (Excellent)
Linearity Range 1.0 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient ( R2 ) > 0.995 (Log-Log fit required for CAD)> 0.999 (Linear fit)
Limit of Detection (LOD) 0.3 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.08 µg/mL
Precision (%RSD, n=6) 1.8%0.9%
System Suitability Resolution from void > 3.0Resolution from FMOC-Glycine > 4.0

Data Interpretation: Strategy B (Derivatization) offers superior sensitivity (lower LOD/LOQ) due to the high molar absorptivity of the fluorenyl group, making it ideal for trace impurity analysis. Strategy A (CAD) offers a wider dynamic range and eliminates sample preparation time, making it highly efficient for bulk assay and routine quality control.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Thermo Fisher Scientific URL
  • Separation of Piperidine-1-propylamine on Newcrom R1 HPLC column SIELC Technologies URL
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore Veeprho URL
  • CDC Stacks / J Chromatogr B Analyt Technol Biomed Life Sci.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds ResearchGate URL

Sources

Method

3-(Piperidin-1-yl)propan-1-amine dihydrochloride application in peptide synthesis

Application Note: Strategic Implementation of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride in Peptide and Peptidomimetic Synthesis Executive Summary & Mechanistic Rationale The structural optimization of peptide ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Implementation of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride in Peptide and Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale

The structural optimization of peptide therapeutics frequently requires the introduction of basic, non-natural moieties to enhance proteolytic stability, modulate the isoelectric point (pI), and improve cellular penetration. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (PPA·2HCl), also known as 1-(3-Aminopropyl)piperidine, has emerged as a highly versatile building block in medicinal chemistry and lipidoid synthesis[1][2].

Structurally, PPA features a highly nucleophilic primary amine tethered via a three-carbon aliphatic linker to a tertiary piperidine ring.

  • The Causality of Chemoselectivity: The primary amine readily participates in amide bond formation or nucleophilic substitutions (SN2). Conversely, the tertiary piperidine nitrogen is strictly non-nucleophilic toward acylation. This intrinsic chemoselectivity eliminates the need for orthogonal protecting groups on the piperidine ring during synthesis, significantly streamlining workflows.

  • Pharmacological Utility: The piperidine ring possesses a pKa of approximately 10.4. At physiological pH (7.4), it remains strictly protonated. When conjugated to the C-terminus of a peptide or incorporated into a peptidomimetic scaffold, this localized cationic charge drives electrostatic interactions with anionic cell membranes, mimicking the behavior of arginine or lysine residues but with superior resistance to native proteases[2].

Quantitative Impact on Peptide Properties

The conjugation of PPA to a peptide scaffold drastically alters its physicochemical profile. The table below summarizes the quantitative shifts observed when a standard peptide C-terminal carboxylic acid is modified with PPA.

Physicochemical PropertyStandard Peptide (C-Terminal Acid)Standard Amide (C-Terminal NH₂)PPA-Modified Peptide (C-Terminal)
Net Charge Shift (at pH 7.4) -1 (Anionic)0 (Neutral)+1 (Cationic)
Aqueous Solubility (mg/mL) Baseline (< 1.0)Moderate (~2.5)High (> 10.0) due to piperidinium ion
Proteolytic Half-Life (Serum) Short (< 2 hours)Medium (~4-6 hours)Extended (> 12 hours; steric shielding)
Relative Cellular Uptake 1.0x (Reference)1.2x4.5x - 8.0x (Cationic membrane affinity)

Application Workflow I: Solution-Phase C-Terminal Derivatization

Objective: To conjugate PPA to the C-terminus of a fully protected peptide, generating a basic, protease-resistant C-terminal cap.

Expertise & Experience Insight: Because PPA is typically supplied as a stable dihydrochloride salt[3] to prevent atmospheric oxidation, it is entirely unreactive in its native state. Causality: The salt must be fully neutralized in situ to liberate the free primary amine. Failure to account for the stoichiometry of the counterions will result in a stalled coupling reaction. You must use 2 equivalents of N,N-Diisopropylethylamine (DIPEA) strictly for neutralization, plus additional equivalents to drive the coupling chemistry.

Self-Validating Protocol

Step 1: Cleavage of Protected Peptide

  • Synthesize the peptide on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).

  • Cleave the peptide using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes.

  • Validation Gate 1: Analyze the cleavage cocktail via LC-MS. Pass criteria: Confirmation of the fully protected peptide mass with an intact C-terminal carboxylic acid.

Step 2: Activation and Coupling

  • Dissolve the protected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add PyBOP (1.2 eq) and DIPEA (2.0 eq) to activate the C-terminus. Stir for 5 minutes.

  • In a separate vial, dissolve PPA·2HCl (1.5 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the dihydrochloride salt and liberate the primary amine.

  • Combine the solutions and stir at room temperature for 2 hours.

  • Validation Gate 2: Perform a micro-cleavage of the reaction mixture and analyze via LC-MS. Pass criteria: Disappearance of the starting material mass and appearance of the PPA-conjugated mass (+124 Da relative to the acid).

Step 3: Global Deprotection

  • Precipitate the protected PPA-peptide in cold diethyl ether and dry.

  • Treat with standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours to remove side-chain protecting groups.

  • Purify via Preparative RP-HPLC.

Application Workflow II: Solid-Phase Peptoid Submonomer Synthesis

Objective: To incorporate PPA as a synthetic basic side-chain (mimicking Lysine) within a protease-resistant peptoid (poly-N-substituted glycine) backbone using the Zuckermann submonomer approach.

Expertise & Experience Insight: The submonomer approach relies on alternating acylation and nucleophilic displacement. PPA is an ideal submonomer because its primary amine is sterically unhindered, allowing for rapid SN2 displacement of resin-bound halides, while its tertiary piperidine ring requires no protection, saving two synthetic steps (protection/deprotection) per cycle.

Self-Validating Protocol

Step 1: Bromoacetylation

  • Swell the resin-bound secondary amine in DMF.

  • Add a solution of Bromoacetic acid (10.0 eq) and N,N'-Diisopropylcarbodiimide (DIC, 10.0 eq) in DMF.

  • Agitate at room temperature for 30 minutes. Wash thoroughly with DMF.

  • Validation Gate 1 (Chloranil Test): Test a few resin beads with acetaldehyde and chloranil. Pass criteria: The beads must remain colorless (negative), proving complete conversion of the secondary amine to the bromoacetamide.

Step 2: SN2 Displacement with PPA

  • Prepare a 1.0 M solution of PPA·2HCl in DMF. Add 2.5 M DIPEA to fully neutralize the salt and maintain a basic environment.

  • Add the neutralized PPA solution to the bromoacetylated resin. Agitate at 35°C for 60 minutes.

  • Wash the resin extensively with DMF and DCM to remove displaced bromide salts and excess amine.

  • Validation Gate 2 (Chloranil Test): Retest the resin beads. Pass criteria: The beads must turn dark blue/green (positive), confirming the successful formation of the new secondary amine.

PeptoidWorkflow Step1 Resin-Bound Secondary Amine Step2 Bromoacetylation (Bromoacetic Acid + DIC) Step1->Step2 Step3 Bromoacetamide Intermediate Step2->Step3 Step4 SN2 Displacement (PPA·2HCl + DIPEA) Step3->Step4 Val1 Validation Gate 1: Chloranil Test (Negative) Step3->Val1 Self-Validation Step5 PPA-Functionalized Peptoid Step4->Step5 Val2 Validation Gate 2: Chloranil Test (Positive) Step5->Val2 Self-Validation

Workflow of Peptoid Submonomer Synthesis utilizing PPA·2HCl with embedded validation gates.

Pharmacological Mechanism of Action

The strategic addition of PPA to a peptide sequence directly influences its pharmacokinetic profile. The diagram below illustrates the causality between the chemical properties of the PPA moiety and its biological behavior, specifically in the context of cellular internalization[1][2].

Pathway PPA PPA-Modified Peptide (Piperidine pKa ~10.4) pH Physiological pH (7.4) Protonation State PPA->pH Aqueous Exposure Membrane Anionic Cell Membrane Electrostatic Binding pH->Membrane Cationic Affinity Uptake Enhanced Endocytosis & Internalization Membrane->Uptake Intracellular Delivery

Mechanistic pathway of cellular internalization driven by PPA-mediated piperidine protonation.

References

  • EvitaChem Chemical Database. "3-(Piperidin-1-yl)propan-1-amine dihydrochloride - Properties and Inventory." EvitaChem. 3

  • Sigma-Aldrich Chemical Catalog. "Piperidine-3-carboxamide and 1-(3-Aminopropyl)piperidine Building Blocks." Sigma-Aldrich. 4

  • Journal of Medicinal Chemistry. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies." ACS Publications, 2011. 2

  • Science Advances / ResearchGate. "Dynamically covalent lipid nanoparticles mediate CRISPR-Cas9 genome editing against choroidal neovascularization in mice." ResearchGate, 2025. 1

Sources

Application

In vivo dosing protocols for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

An Application Note and Protocol for the In Vivo Administration of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Administration of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a research chemical incorporating this key moiety. As researchers investigate the potential biological activities of such novel compounds, transitioning from in vitro assays to in vivo animal models is a critical step. This transition, however, requires the development of robust, reproducible, and ethically sound dosing protocols.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a framework and detailed protocols for the in vivo administration of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride. Given the limited publicly available in vivo data for this specific compound, this document emphasizes foundational principles, drawing from best practices in animal research and data on structurally related piperidine derivatives.[2][3] The objective is to empower researchers to design and execute well-controlled experiments that yield high-quality, interpretable data while upholding the highest standards of animal welfare.

Section 1: Guiding Principles for In Vivo Research: Ethics and Study Design

The ethical treatment of animals in research is paramount. All in vivo work must be predicated on a framework of respect for animal welfare and guided by established principles.[4] Before any experimental work commences, researchers must obtain approval from their institution's Animal Care and Use Committee (IACUC) or equivalent ethics board.

The Three Rs (3Rs) of Animal Research:

The principles of Replacement, Reduction, and Refinement are central to the ethical use of animals in science.[5][6]

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[4]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[4] This includes using appropriate anesthetics and analgesics and ensuring proper housing and handling.[7][8]

A well-designed study is not only more ethical but also produces more reliable scientific data. The workflow below illustrates the key decision points in designing an initial in vivo study for a novel compound.

A Define Study Objective (e.g., MTD, Efficacy, PK) B Literature Review (Compound properties, similar compounds) A->B C Ethical Review & IACUC Approval B->C D Select Animal Model (e.g., Mouse, Rat) C->D E Determine Route of Administration (e.g., i.p., p.o., i.v.) D->E F Vehicle Selection & Formulation Development E->F G Perform Maximum Tolerated Dose (MTD) Study F->G H Proceed to Efficacy / PK Studies G->H Based on MTD results

Caption: Workflow for initial in vivo study design.

Section 2: Vehicle Selection for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

The vehicle is the substance used to dissolve or suspend the test compound for administration.[9] The choice of vehicle is critical and depends on the compound's physicochemical properties, the route of administration, and potential toxicity of the vehicle itself.[9][10] For 3-(Piperidin-1-yl)propan-1-amine dihydrochloride, the "dihydrochloride" salt form strongly suggests good solubility in aqueous solutions. Therefore, simple aqueous vehicles should be the first choice.

A vehicle control group, which receives the vehicle alone, is an essential component of any in vivo study to differentiate the effects of the test compound from those of the vehicle.[9]

Start Start: Compound is 3-(Piperidin-1-yl)propan-1-amine dihydrochloride IsSoluble Soluble in Aqueous Vehicle? Start->IsSoluble AqueousVehicle Use Aqueous Vehicle: - 0.9% Saline - PBS IsSoluble->AqueousVehicle Yes CoSolvent Use Co-solvent System: - DMSO/PEG/Saline - DMSO/Oil IsSoluble->CoSolvent No Suspension Use Suspension: - Saline + Tween 80 - 0.5% CMC IsSoluble->Suspension No, and co-solvents are undesirable

Caption: Decision tree for vehicle selection.

Table 1: Common Vehicles for In Vivo Administration

Vehicle TypeCompositionRecommended UseConsiderations
Aqueous (Isotonic) 0.9% Sodium Chloride (Saline), Phosphate-Buffered Saline (PBS)Preferred for water-soluble compounds like hydrochloride salts.[9]Ensure sterility, especially for parenteral routes.
Aqueous (Suspension) 0.5% (w/v) Carboxymethylcellulose (CMC) in water/salineFor poorly water-soluble compounds.Requires uniform suspension before each administration.[10][11]
Co-solvent Systems DMSO, Polyethylene glycol (PEG), Propylene glycol (PG)To dissolve compounds with low aqueous solubility.[11]Can have their own biological effects or toxicity.[11][12] Should be used at the lowest effective concentration.
Lipid/Oil-based Corn oil, Sesame oilFor highly lipophilic compounds, often for oral or subcutaneous routes.Can influence absorption kinetics.

For 3-(Piperidin-1-yl)propan-1-amine dihydrochloride, begin with sterile 0.9% saline.

Section 3: Experimental Protocols

The following protocols provide a starting point for in vivo studies. The initial and most crucial experiment is the determination of the Maximum Tolerated Dose (MTD).[2] The MTD is the highest dose of a drug that does not cause unacceptable toxicity or more than a 10% loss in body weight over a defined observation period.[2]

Protocol 1: Preparation of an Aqueous Dosing Solution

This protocol describes the preparation of a 1 mg/mL solution in sterile saline, assuming a standard dosing volume of 10 mL/kg in mice.

Materials:

  • 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

  • Sterile 0.9% saline solution

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm), if required for sterility

Procedure:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For example, for 10 mice at 10 mL/kg (assuming an average mouse weight of 25 g), you would need: 10 mice * (10 mL/kg * 0.025 kg/mouse ) = 2.5 mL. Prepare a slight overage (e.g., 3 mL).

  • Weigh Compound: Accurately weigh 3.0 mg of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride and place it into a sterile vial.

  • Add Vehicle: Add 3.0 mL of sterile 0.9% saline to the vial.

  • Dissolve: Cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Sterilization (Optional): If the highest level of sterility is required for the chosen administration route, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Labeling: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation.

Protocol 2: Maximum Tolerated Dose (MTD) Study via Intraperitoneal (i.p.) Injection

This protocol outlines a single-dose escalation study to determine the MTD.

Materials:

  • Dosing solutions prepared as in Protocol 1 at various concentrations.

  • Vehicle control (sterile 0.9% saline).

  • Appropriate animal model (e.g., Swiss Webster mice, 3-5 animals per group).[2]

  • Sterile 1 mL syringes with 25-27 gauge needles.

  • Animal scale.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to dose groups (e.g., Vehicle, 10, 30, 100, 300 mg/kg).[2]

  • Pre-Dose Procedures: Record the body weight of each animal immediately before dosing. This weight will be used to calculate the precise injection volume.

  • Dose Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs.

    • Administer the calculated volume as a single bolus injection.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first hour and then at regular intervals (e.g., 4, 8, 24, 48, and 72 hours).[2]

    • Record any clinical signs of toxicity, such as changes in posture, activity, breathing, or presence of seizures.

    • Record body weights daily for 7-14 days.[2]

  • Endpoint Determination: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, animal mortality, or more than a 10% reduction in body weight.[2]

References

  • National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • British Society of Animal Science. Ethical guidelines for research in animal science. Retrieved from [Link]

  • American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Swiss Academy of Medical Sciences (SAMW). (2025, June 15). Ethical guidelines for animal experiments. Retrieved from [Link]

  • Festing, S., & Tlan, S. (2021). Ethical considerations regarding animal experimentation. Journal of Health Research, 35(4), 377-382. Retrieved from [Link]

  • Pereira, A. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Retrieved from [Link]

  • Pereira, A. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Retrieved from [Link]

  • Matrix Fine Chemicals. 3-(PIPERIDIN-1-YL)PROPAN-1-AMINE | CAS 3529-08-6. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Guide: 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Precipitation in Cell Media

As a Senior Application Scientist, one of the most frequent issues I encounter during assay development is the unexpected precipitation of amine hydrochloride salts in cell culture media. When working with 3-(Piperidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent issues I encounter during assay development is the unexpected precipitation of amine hydrochloride salts in cell culture media. When working with 3-(Piperidin-1-yl)propan-1-amine dihydrochloride , researchers often misdiagnose media turbidity as a compound solubility failure.

In reality, the mechanistic root cause is rarely the compound crashing out. Because this molecule is a dihydrochloride salt of a primary amine and a piperidine ring, it is highly acidic in solution and heavily protonated at physiological pH. The precipitation you observe is almost always a secondary artifact: the localized denaturation of media proteins or the complexation of inorganic salts triggered by the introduction of the compound.

The following guide provides a field-proven, self-validating framework to diagnose, resolve, and prevent this precipitation.

Diagnostic Workflow

Before altering your assay parameters, you must identify the physical nature of the precipitate. The timing of the turbidity provides the first mechanistic clue.

TroubleshootingWorkflow Start Precipitation Observed 3-(Piperidin-1-yl)propan-1-amine 2HCl Timing When does precipitation occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After 24-48h incubation Timing->Delayed ImmediateCause Localized pH Shock (Protein Denaturation) Immediate->ImmediateCause DelayedCause Inorganic Salt Complexation (e.g., Calcium Phosphates) Delayed->DelayedCause TestSFM Test in Serum-Free Media (SFM) ImmediateCause->TestSFM DelayedCause->TestSFM ResultSFM_Yes Precipitates in SFM: Salt/Buffer Incompatibility TestSFM->ResultSFM_Yes Yes ResultSFM_No Clear in SFM: FBS Protein Binding/Crash TestSFM->ResultSFM_No No

Diagnostic workflow for identifying the root cause of amine hydrochloride precipitation in media.

Physicochemical Properties & Media Compatibility

To troubleshoot effectively, you must design your experiments around the compound's intrinsic properties.

PropertyValueExperimental Implication
Molecular Weight (Salt) 215.16 g/mol Must be used for molarity calculations to avoid under-dosing the active moiety.
Molecular Weight (Free Base) 142.24 g/mol Relevant for assessing intracellular target engagement and membrane diffusion.
pKa (Piperidine Nitrogen) ~10.4Highly protonated at pH 7.4; highly hydrophilic, making it unlikely to precipitate itself.
pKa (Primary Amine) ~10.5Protonated at pH 7.4; contributes heavily to the high acidity of the unbuffered stock solution.
Optimal Stock Solvent Sterile ddH₂OAvoids DMSO-induced solvent crashes; requires careful pH titration prior to use.
Frequently Asked Questions (Causality & Mechanisms)

Q: Why does my media turn cloudy immediately upon adding the stock solution? A: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride carries two molar equivalents of HCl, making it a highly acidic salt. When added directly to buffered media (like DMEM or RPMI) at high concentrations, it overwhelms the local bicarbonate or HEPES buffering capacity. This sudden, localized drop in pH alters the ionization state of surrounding media components[1]. In serum-containing media, this pH shock rapidly denatures high-molecular-weight plasma proteins (like albumin) in the Fetal Bovine Serum (FBS), causing them to fall out of solution[2].

Q: Is the precipitate my compound or a media component? A: In the vast majority of cases involving amine hydrochlorides, the precipitate consists of media components rather than the active pharmaceutical ingredient (API). Because the compound is a dication at physiological pH, its aqueous solubility is exceptionally high. The precipitate is almost certainly denatured protein or crashed inorganic salts. (See Protocol 2 below to analytically prove this).

Q: Does the choice of stock solvent (Water vs. DMSO) impact this precipitation? A: Absolutely. While it is common practice to dissolve screening compounds in DMSO, 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is highly water-soluble. Introducing a concentrated DMSO stock into an aqueous culture medium causes a rapid shift in the dielectric constant. The solvent effect of DMSO can exacerbate the precipitation of salts and proteins before complete diffusion occurs[1]. For this specific dihydrochloride salt, sterile deionized water is the preferred stock solvent, provided the pH is neutralized prior to media addition.

Q: How do calcium and magnesium in the media interact with this compound? A: If the pH of the stock solution is artificially raised too high during neutralization (pH > 8.0), or if the amine hydrochloride alters the local ionic strength, it can trigger the precipitation of inorganic salts. Calcium salts are particularly prone to this; for example, calcium chloride and magnesium sulfate can react with phosphates in the media to form insoluble calcium phosphate or calcium sulfate crystals[2][3]. This is often observed as a delayed precipitation after 24-48 hours of incubation.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Use the following protocols to systematically prevent precipitation and analytically validate your assay conditions.

Protocol 1: pH-Controlled Stock Preparation and Media Addition

Causality Focus: This protocol prevents localized pH shocks by pre-neutralizing the acidic amine hydrochloride salt and utilizing a step-wise dilution strategy to maintain the thermodynamic stability of media proteins.

  • Stock Dissolution: Dissolve 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in sterile, cell-culture grade ddH₂O to create a 100 mM stock. Do not use DMSO.

  • pH Titration: Measure the pH of the stock solution (it will be highly acidic). Slowly titrate with 0.1 N NaOH dropwise until the pH reaches 7.2 - 7.4. Crucial: Monitor continuously to avoid overshooting, which can cause the free base form of the amine to precipitate.

  • Sterile Filtration: Pass the neutralized stock through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, as they may non-specifically bind the amine.

  • Pre-dilution (The "Cushion" Step): Instead of adding the 100 mM stock directly to the final culture vessel, pre-dilute the required volume into 1 mL of pre-warmed (37°C) serum-free media.

  • Final Integration: Add the pre-diluted mixture dropwise to the final serum-containing media while gently swirling. This ensures rapid mechanical dispersion and prevents the localized concentration gradients that drive amine hydrochloride precipitation[4].

Protocol 2: Diagnostic Isolation of Precipitates (Self-Validating System)

Causality Focus: This protocol separates the physical precipitate from the soluble fraction to analytically verify whether your compound has crashed out or if media components have denatured.

  • Centrifugation: Transfer 1 mL of the turbid cell media to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at room temperature.

  • Supernatant Isolation: Carefully aspirate the clear supernatant and transfer it to a clean vial.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS against a standard curve of 3-(Piperidin-1-yl)propan-1-amine prepared in neat solvent. Validation Check: If the concentration in the supernatant matches your theoretical spiked concentration, the API is fully in solution.

  • Pellet Solubilization: Wash the pellet once with PBS, then resuspend in 8M Urea or 1% SDS. Analyze via SDS-PAGE. If distinct high-molecular-weight protein bands (e.g., ~66 kDa for BSA) appear, the precipitate is definitively confirmed as denatured serum proteins[2].

References
  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Available at: [Link]

  • Industrial & Engineering Chemistry Research (ACS Publications). "Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor." Available at: [Link]

Sources

Optimization

Technical Support Center: Handling and Preventing Hygroscopic Degradation of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results, weighing inaccuracies, and formulation failures when working with dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results, weighing inaccuracies, and formulation failures when working with diamine dihydrochloride salts.

3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS: 24025-07-8) is a critical building block in drug discovery[1]. However, its dual hydrochloride nature makes it exceptionally hygroscopic. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your experimental integrity remains uncompromised.

Mechanistic Causality: The "Why" Behind the Sticky Mess

To prevent degradation, we must first understand the thermodynamic driving forces at play. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride contains two protonated nitrogen centers (a piperidinium ring and a primary ammonium group) paired with chloride counterions.

The chloride ions form strong ion-dipole interactions with atmospheric water, while the protonated amines act as powerful hydrogen bond donors. When ambient Relative Humidity (RH) exceeds the deliquescence point of the salt, water molecules intercalate into the crystal lattice. The hydration energy rapidly overcomes the lattice energy, causing the solid to dissolve in its own absorbed moisture—a process known as deliquescence[2].

While the aliphatic C-N bonds are generally stable against spontaneous hydrolysis in pure water, the absorbed moisture introduces severe weighing inaccuracies and can trigger secondary degradation pathways (e.g., hydrolysis of trace impurities or active pharmaceutical ingredient incompatibility) during downstream formulation[3][4].

Data Presentation: Hygroscopicity Thresholds

Understanding how the compound behaves at different humidity levels is critical for proactive handling. The following table summarizes expected physical states and required actions based on Dynamic Vapor Sorption (DVS) profiles typical for amine dihydrochloride salts[2].

Relative Humidity (RH)Physical State of Dihydrochloride SaltMass Error PotentialRequired Handling Action
< 10% RH Free-flowing crystalline powder< 0.5%Standard handling (Glovebox preferred)
10% - 30% RH Minor clumping, surface adsorption1% - 5%Weigh rapidly; store in desiccator
30% - 60% RH Severe caking, loss of flowability5% - 15%Do not weigh directly; dry before use
> 60% RH Deliquescence (sticky paste/liquid)> 20%Lyophilize to recover; discard if unrecoverable
Visualization: Degradation & Mitigation Workflow

HygroscopicDegradation A 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride B Exposure to Ambient Air (RH > 30%) A->B Improper Storage F Mitigation & Handling A->F Best Practices C Moisture Sorption (Crystal Lattice Intercalation) B->C Thermodynamic Drive D Deliquescence & Caking (Sticky Paste Formation) C->D Loss of Flowability E Weighing Errors (>20%) & Assay Failure D->E Downstream Impact I Lyophilization (Recovery of Powder) D->I Salvage Protocol G Glovebox Handling (Argon/N2, RH < 5%) F->G Primary Defense H Anhydrous Stock Solution Preparation F->H Alternative Method

Workflow mapping hygroscopic degradation pathways and corresponding mitigation strategies.

Troubleshooting FAQs

Q: My batch turned into a sticky paste overnight. Is the chemical structure degraded, or is it just wet? A: It is most likely just wet (deliquesced), not chemically degraded. Aliphatic amine hydrochlorides do not easily undergo hydrolysis at room temperature[3]. However, the absorbed water drastically alters the molar mass of your sample. If you weigh 10 mg of the "paste," you are likely only getting 7-8 mg of the active compound, leading to significant concentration errors in your downstream assays.

Q: How do I accurately weigh this compound without introducing moisture? A: The gold standard is weighing inside a glovebox under an inert argon or nitrogen atmosphere (RH < 5%). If a glovebox is unavailable, you must use the "Rapid Weighing & Stock Solution" method described in the protocols below, utilizing anhydrous solvents to immediately lock the compound into a stable liquid phase[3].

Q: Can I salvage a clumped or deliquesced batch? A: Yes, but it requires rigorous drying. You can dissolve the paste in a minimal amount of LC-MS grade water and lyophilize (freeze-dry) it over 48 hours to recover the fluffy, anhydrous powder. Alternatively, drying in a vacuum oven at 40°C with a strong desiccant (like P2O5) can work, though it risks forming a hard cake that must be re-milled[4].

Experimental Protocols
Protocol 1: Glovebox-Free Rapid Weighing and Anhydrous Stock Solution

Objective: To prepare a molar-accurate stock solution while bypassing ambient moisture absorption. Causality: By immediately transitioning the solid into an anhydrous solvent (e.g., anhydrous DMSO or Methanol), we eliminate the solid-state hygroscopic vulnerability and lock the molarity[3].

Step-by-Step Methodology:

  • Preparation: Pre-weigh a clean, dry amber vial equipped with a PTFE-lined septum cap on an analytical balance. Tare the balance.

  • Rapid Transfer: Remove the primary compound bottle from the desiccator. Working swiftly (under 30 seconds), use a dry spatula to transfer the approximate desired mass into the amber vial.

  • Seal and Weigh (Self-Validation Step): Immediately cap the amber vial securely. Weigh the capped vial to determine the exact mass of the transferred solid.

    • Self-Validation Logic: Because the vial is sealed, the mass readout will stabilize immediately. If the mass continues to drift upward on the balance, you instantly know the vial seal is compromised or the exterior has condensation.

  • Solvent Addition: Calculate the required volume of anhydrous solvent to reach your target molarity based on the exact mass. Using a gastight syringe, inject the anhydrous solvent directly through the PTFE septum into the vial.

  • Dissolution & Storage: Vortex until completely dissolved. Store the stock solution at -20°C. The septum prevents ambient moisture ingress during storage and future aliquoting.

Protocol 2: Lyophilization Recovery of Deliquesced Material

Objective: To strip intercalated water from a degraded, sticky batch and recover a free-flowing powder. Causality: Sublimation under deep vacuum removes water without applying excessive heat, preventing thermal degradation of the amine hydrochloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the deliquesced paste in the minimum required volume of LC-MS grade water.

  • Freezing: Transfer the solution to a lyophilization flask. Shell-freeze the solution using a dry ice/acetone bath to maximize the surface area of the ice.

  • Primary Drying: Attach the flask to a lyophilizer (condenser at -80°C, vacuum < 0.1 mbar) for 24-48 hours.

  • Secondary Drying: Once the powder appears dry and fluffy, transfer it immediately to a vacuum desiccator containing active Drierite or silica gel for an additional 12 hours to remove residual bound moisture.

  • Storage: Aliquot the recovered powder into single-use vials under a dry atmosphere to avoid repeated opening of the main container[3][4].

References
  • EvitaChem Compound Database Source: EvitaChem URL
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: BenchChem URL
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: MDPI URL
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials Source: Pharma Excipients URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Recrystallization of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Piperidin-1-yl)propan-1-amine dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (also known as 1-(3-Aminopropyl)piperidine dihydrochloride).

This compound is a highly polar diamine building block frequently utilized in the synthesis of complex pharmacophores, such as antimalarial cryptolepine analogues[1],[2]. Because it is a dihydrochloride salt, it is highly water-soluble and notoriously hygroscopic[3]. Standard silica gel chromatography is often ineffective for its purification due to irreversible binding to the stationary phase; thus, mixed-solvent recrystallization remains the gold standard[4].

Physicochemical Profile & Solvent Selection

The core principle of recrystallizing a diamine dihydrochloride relies on manipulating the dielectric constant of the solvent medium. The salt requires a highly polar solvent for dissolution (the "primary solvent") and a non-polar solvent to induce precipitation (the "anti-solvent")[4].

Table 1: Quantitative Solvent Selection Matrix for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

SolventPolarity IndexBoiling Point (°C)Solubility ProfileRole in Recrystallization
Ethanol (Absolute) 5.278.4Soluble (Hot) / Sparingly Soluble (Cold)Primary Solvent (Optimal)
Methanol 5.164.7Very Soluble (Hot & Cold)Primary Solvent (Alternative)
Diethyl Ether 2.834.6InsolubleAnti-Solvent (Precipitant)
Acetone 5.156.0InsolubleAnti-Solvent (Alternative)
Water 10.2100.0Highly SolubleAvoid (Causes oiling out)

The Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Diethyl Ether mixed-solvent system. The procedure is designed to be self-validating: visual cues at each step confirm that the thermodynamic conditions are correct for optimal crystal lattice formation.

Step 1: Saturation (Dissolution)

  • Action: Suspend the crude 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in a minimal volume of hot absolute ethanol (60–70 °C) while stirring vigorously.

  • Causality: Using the absolute minimum amount of solvent ensures the solution is at the brink of saturation. Absolute (anhydrous) ethanol is critical; even trace amounts of water will drastically increase the solubility of the salt, preventing crystallization and promoting phase separation[3].

Step 2: Hot Filtration (Optional but Recommended)

  • Action: If insoluble mechanical impurities or dust are present, rapidly filter the hot solution through a pre-warmed fluted filter paper or a pad of Celite.

  • Causality: Dust and insoluble byproducts act as heterogeneous nucleation sites, which can cause the compound to precipitate prematurely and trap impurities.

Step 3: Modulating the Dielectric Constant (Anti-Solvent Addition)

  • Action: Keep the ethanolic solution hot (60 °C). Slowly add diethyl ether dropwise with gentle swirling. Stop the addition the exact moment a faint, persistent turbidity (cloudiness) is observed. Add 1–2 drops of hot ethanol to just clear the solution.

  • Causality: Diethyl ether lowers the overall polarity of the solvent system. The "turbidity point" is a self-validating visual marker indicating that the solution has reached the exact boundary of its metastable zone[4]. Clearing it with a drop of ethanol ensures the system is perfectly poised for slow nucleation.

Step 4: Thermodynamic Control (Cooling)

  • Action: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 1–2 hours). Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional hour.

  • Causality: Slow cooling places the crystallization under thermodynamic control. The molecules have time to arrange into a highly ordered, pure crystal lattice, excluding impurities. Rapid cooling forces kinetic precipitation, resulting in amorphous solids that trap impurities.

Step 5: Isolation and Desiccation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold diethyl ether. Transfer the crystals to a vacuum desiccator containing a strong desiccant (e.g., P2​O5​ ) and dry under high vacuum overnight.

  • Causality: Cold diethyl ether washes away residual mother liquor without dissolving the purified product. Immediate vacuum desiccation is required to prevent the hygroscopic salt from absorbing atmospheric moisture and deliquescing.

Troubleshooting Guides & FAQs

Q1: My product is forming a sticky oil at the bottom of the flask instead of crystals ("Oiling Out"). How do I fix this? A1: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture. For amine hydrochlorides, this is almost always caused by adding the anti-solvent too rapidly or the presence of trace water in the ethanol[3].

  • The Fix: Re-dissolve the oil by adding a small amount of hot absolute ethanol until the solution is clear. Allow the solution to cool slightly before resuming the addition of diethyl ether at a much slower rate. Scratching the inside of the glass flask with a glass rod can induce secondary nucleation, providing a surface for crystals to grow rather than oiling out[4].

Q2: The yield of my recrystallized dihydrochloride salt is extremely low (<30%). What went wrong? A2: Low yields typically result from an excess of the primary solvent (ethanol). Because 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is highly polar, even a slight excess of ethanol will keep a large percentage of the product dissolved[4].

  • The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to approximately one-third of its original volume. Repeat the hot dissolution and anti-solvent addition process to harvest a second crop of crystals.

Q3: The crystals look beautiful in the flask, but they turn wet and mushy the moment I transfer them to the Büchner funnel. Why? A3: This is classic deliquescence. Diamine dihydrochlorides are highly hygroscopic and will rapidly absorb moisture from the ambient air during vacuum filtration, effectively dissolving themselves in atmospheric water[3].

  • The Fix: Minimize atmospheric exposure. Perform the filtration rapidly, optionally using a rubber dam over the funnel to prevent air from being pulled through the cake. Alternatively, perform the filtration under an inverted funnel streaming dry nitrogen gas. Move the product to a vacuum desiccator immediately.

Q4: Diethyl ether is a major flammability hazard in our lab. Can I use a different anti-solvent? A4: Yes. Acetone is a highly effective alternative anti-solvent for amine hydrochlorides. It is miscible with ethanol but is a poor solvent for the highly polar dihydrochloride salt. Follow the exact same turbidity-point protocol, substituting acetone for diethyl ether.

Recrystallization Workflow Diagram

RecrystallizationWorkflow A Crude 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride B Dissolve in minimal hot Absolute Ethanol (60-70°C) A->B C Hot Filtration (Removes insoluble impurities) B->C If turbid D Dropwise addition of Diethyl Ether (Anti-solvent) until persistent turbidity B->D If clear C->D E Slow cooling to Room Temperature (Promotes nucleation) D->E F Ice Bath Cooling (0-4°C) (Maximizes yield) E->F G Vacuum Filtration & Wash with Cold Ether F->G H Vacuum Drying (Removes residual solvent) G->H I Pure Crystalline Dihydrochloride Salt H->I

Workflow for the mixed-solvent recrystallization of amine dihydrochloride salts.

References

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies.
  • Novel C11 Amino Derivatives of Cryptolepine. Universidade de Lisboa.
  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. Benchchem.
  • PAPER CHROMATOGRAPHY OF ETHYLENEDIAMINE DIHYDROCHLORIDE AND DIACETATE IN ACIDIC SOLVENT SYSTEMS. Canadian Science Publishing.

Sources

Optimization

Resolving peak tailing in 3-(Piperidin-1-yl)propan-1-amine dihydrochloride HPLC analysis

Technical Support Center: Resolving Peak Tailing for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 3-(Piperidin-1-yl)propan-1-amine dihydrochloride . As a highly polar aliphatic diamine, this molecule is notorious for exhibiting severe peak tailing, poor retention, and low theoretical plate counts in standard reversed-phase high-performance liquid chromatography (RP-HPLC).

Below, we dissect the physicochemical root causes of these issues and provide self-validating experimental protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Overview: The Mechanism of Peak Tailing

Peak tailing for basic compounds is rarely an instrument hardware issue; it is a chemical interaction problem. 3-(Piperidin-1-yl)propan-1-amine contains two highly basic nitrogen centers: a primary amine and a tertiary amine within the piperidine ring. Both possess a pKa​ exceeding 10.0.

Under standard mid-pH HPLC conditions (pH 4.0–8.0), both amines are fully protonated (cationic)[1]. Simultaneously, residual silanol groups (Si-OH) on standard silica-based stationary phases ionize into anionic silanoxides (Si-O⁻) at any pH above 3.0[2]. This creates a secondary ion-exchange retention mechanism. Because these active silanol sites are energetically heterogeneous and easily saturated, the analyte elutes with an exponential tail[1][3].

G A Protonated Diamine (Analyte) C Ion-Exchange Interaction A->C Electrostatic Attraction B Ionized Silanols (SiO- on Column) B->C D Peak Tailing (As > 1.5) C->D S1 Low pH (<3.0) Neutralizes SiO- S1->B S2 High pH (>11.0) Neutralizes Analyte S2->A S3 TEA Additive Competes for SiO- S3->C Blocks

Mechanistic pathway of peak tailing via ion-exchange and targeted resolution strategies.

Troubleshooting FAQs

Q: Why does 3-(Piperidin-1-yl)propan-1-amine dihydrochloride exhibit severe exponential tailing on my standard C18 column? A: The tailing is caused by secondary polar interactions between the basic amine functional groups and ionized residual silanol groups on the silica support surface[2]. While modern "Type B" high-purity silicas have fewer metal impurities than older "Type A" silicas, they still possess unbonded silyl hydroxyl groups that dissociate in standard mobile phases[4][5]. The electrostatic attraction between your dicationic analyte and the anionic column surface causes the analyte to "drag," ruining peak symmetry.

Q: Should I adjust the mobile phase pH to high or low to fix this? A: Both strategies work, but they solve the problem from opposite ends of the chemical equation:

  • Low-pH Strategy (pH < 2.5): By lowering the pH below the pKa​ of the silanol groups (~3.5), the silanols are fully protonated into a neutral state (Si-OH)[5]. This eliminates the anionic sites, shutting down the ion-exchange interaction.

  • High-pH Strategy (pH > 11.0): By raising the pH above the pKa​ of the analyte's amines, the molecule is deprotonated into its neutral, free-base form[6]. This eliminates electrostatic interactions and significantly increases the molecule's hydrophobicity, improving retention. Note: This strictly requires hybrid-silica or polymer-based columns, as standard silica dissolves at high pH[2][6].

Q: If I am restricted to mid-pH methods (e.g., pH 6.0), what mobile phase additives can suppress tailing? A: If you cannot alter the pH drastically, you must chemically mask the active silanols. Adding a competing base like Triethylamine (TEA) at 5–10 mM effectively competes with the analyte for the active silanol sites[5][7]. Because TEA is present in vast excess, it saturates the ion-exchange sites, allowing your target analyte to partition purely via hydrophobic interactions.

Q: My analyte is eluting too close to the void volume ( k′<1 ) and tailing. What is the cause? A: At low to neutral pH, 3-(Piperidin-1-yl)propan-1-amine is a highly polar dication. Its hydrophilicity prevents it from partitioning effectively into the non-polar C18 stationary phase. If adjusting to a high pH (to neutralize the analyte) is not an option, you must abandon Reversed-Phase (RP) chromatography and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Development & Optimization Workflow

Workflow Start Assess Peak Tailing of 3-(Piperidin-1-yl)propan-1-amine CheckRet Is k' (Retention Factor) > 2? Start->CheckRet HILIC Switch to HILIC Mode (High Organic Mobile Phase) CheckRet->HILIC No (Highly Polar) RP Optimize Reversed-Phase (RP) Conditions CheckRet->RP Yes pHCheck Select pH Strategy RP->pHCheck LowPH Low pH (pH 2.0 - 2.5) Use 0.1% TFA or Phosphate pHCheck->LowPH HighPH High pH (pH 10.5 - 11.5) Use NH4HCO3 / NH4OH pHCheck->HighPH ColLow Use End-capped Type B Silica (e.g., ZORBAX SB-C18) LowPH->ColLow ColHigh Use Hybrid/Polymer Column (e.g., Waters XBridge) HighPH->ColHigh

Decision tree for optimizing HPLC conditions for highly basic aliphatic diamines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the System Suitability Test (SST) criteria are not met, the protocol dictates the immediate corrective action.

Protocol A: Low-pH Ion-Pairing RP-HPLC

Mechanism: Trifluoroacetic acid (TFA) lowers the pH to neutralize silanols[5] while simultaneously acting as a hydrophobic ion-pairing agent to increase the retention of the dicationic amines.

  • Column Selection: Select a highly deactivated, heavily end-capped C18 column designed for low-pH stability (e.g., Agilent ZORBAX StableBond C18, 150 x 4.6 mm, 3.5 µm)[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in Ultrapure Water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Program: Isocratic hold at 5% B for 2 minutes, followed by a linear gradient to 60% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in 5% B to a concentration of 0.1 mg/mL.

  • System Suitability & Validation Criteria:

    • Inject 5 µL of the standard.

    • Validation Check 1: Calculate the USP Tailing Factor ( As​ ). It must be ≤1.5 . If As​>1.5 , column end-capping is degraded; replace the column.

    • Validation Check 2: Calculate the Retention Factor ( k′ ). If k′<2.0 , the analyte is too hydrophilic for this method. Action: Abort Protocol A and proceed to Protocol B or HILIC.

Protocol B: High-pH RP-HPLC

Mechanism: Operating at pH 11.0 deprotonates both amines, converting the analyte into a highly hydrophobic, neutral free-base, thereby eliminating silanol interactions entirely[6].

  • Column Selection: You must use a hybrid-silica column engineered for high-pH stability (e.g., Waters XBridge C18 or Phenomenex Gemini, 150 x 4.6 mm, 5 µm). Standard silica will dissolve under these conditions[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer. Adjust to pH 11.0 using Ammonium Hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: Linear gradient from 10% B to 80% B over 12 minutes. Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • System Suitability & Validation Criteria:

    • Inject 5 µL of the standard (0.1 mg/mL in Mobile Phase A).

    • Validation Check: As​ must be ≤1.2 , and k′ should be significantly higher than in Protocol A (typically >4.0 ).

Quantitative Data: Impact of Modifiers on Peak Shape

The table below summarizes the expected chromatographic performance of 3-(Piperidin-1-yl)propan-1-amine under various mobile phase conditions on a standard Type-B C18 column.

Mobile Phase StrategypHAdditive / ModifierExpected USP Tailing ( As​ )Retention Factor ( k′ )Mechanism of Action
Unoptimized (Control) 6.5None (Water/ACN)> 3.5 (Severe) 0.5 - 1.0Unshielded ion-exchange with ionized silanols.
Silanol Suppression 6.510 mM Triethylamine1.4 - 1.60.5 - 1.0TEA competitively binds to active silanol sites.
Low-pH / Ion-Pairing 2.00.1% TFA1.1 - 1.32.0 - 3.5Neutralizes silanols; TFA forms hydrophobic ion-pairs.
High-pH Neutralization 11.0 NH4​OH Buffer1.0 - 1.1 (Ideal) > 4.0 Deprotonates analyte to neutral state (Requires Hybrid Column).

References

  • What Causes Peak Tailing in HPLC?. chromtech.com.
  • ACE News - HPLC: Peak Tailing Interaction. hplc.eu.
  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uhplcslab.com.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. phenomenex.com.
  • Tips and Tricks of HPLC System Troubleshooting. agilent.com.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the most common bottlenecks researchers encounter when utilizing 3-(piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the most common bottlenecks researchers encounter when utilizing 3-(piperidin-1-yl)propan-1-amine dihydrochloride (CAS: 3529-08-6, salt form) in organic synthesis.

This bifunctional precursor is widely used to incorporate basic side chains into drug scaffolds to improve solubility, target binding, or cellular localization[1]. However, because it is supplied as a highly stable, non-hygroscopic dihydrochloride salt , it requires precise stoichiometric control and specialized handling during amidation, alkylation, and purification workflows[2].

Causality & Mechanistic Overview

To master this reagent, you must understand its protonation states. The molecule contains two basic centers:

  • A primary aliphatic amine (pKa ~10.5) – The intended nucleophile.

  • A tertiary piperidine nitrogen (pKa ~10.0) – A highly basic structural moiety.

In the dihydrochloride salt form, both nitrogen atoms are fully protonated . A protonated amine is not nucleophilic. Therefore, to utilize the primary amine in an amide coupling or nucleophilic substitution, it must be completely "freebased" in situ. Failing to account for the exact equivalents of organic base required to neutralize both HCl molecules—while maintaining an alkaline environment to drive the reaction—is the primary cause of failed reactions and low yields[3].

Troubleshooting & FAQs

Q1: My amide coupling yield with HATU/EDCI is stalling below 30%. I am using 2 equivalents of DIPEA. What is wrong? Causality: You are under-dosing the base. The first 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are entirely consumed just to neutralize the two equivalents of HCl associated with the precursor. This leaves the reaction medium neutral, meaning the primary amine remains partially protonated and non-nucleophilic. Solution: You must use 4.0 to 5.0 equivalents of DIPEA or Triethylamine (TEA). This provides 2 equivalents for neutralization and 2-3 equivalents to maintain the alkaline pH necessary to drive the coupling with the activated ester[2].

Q2: I am observing significant epimerization of my chiral carboxylic acid during the coupling process. How can I prevent this? Causality: High concentrations of strong bases (like 5 eq of DIPEA) combined with highly active uronium coupling agents (e.g., HATU) can lead to the formation of an oxazolone intermediate, which rapidly racemizes chiral alpha-centers. Solution: Pre-neutralize the 3-(piperidin-1-yl)propan-1-amine dihydrochloride separately. Suspend the salt in DCM, wash with 1M NaOH, dry the organic layer over Na₂SO₄, and concentrate to yield the free base. Use this free base directly with a milder coupling system like EDCI/HOBt and only 1.0 equivalent of base[3].

Q3: My product streaks severely on normal-phase silica TLC, making reaction monitoring and purification impossible. What is the alternative? Causality: The tertiary piperidine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption[4]. Solution: Abandon normal-phase TLC for reaction monitoring; use LC-MS instead. For purification, utilize Reverse-Phase HPLC (C18) with a generic gradient of Water/Acetonitrile containing 0.1% Formic Acid. If normal-phase chromatography is strictly required, you must pre-treat the silica column by flushing it with 1-5% TEA in DCM/MeOH to cap the acidic silanol sites.

Quantitative Data: Base Stoichiometry Optimization

The table below summarizes the empirically validated equivalents of base required to achieve >80% yields when using the dihydrochloride salt directly in various reaction types.

Reaction TypeCoupling ReagentRecommended BaseRequired Base (Eq.)Expected Yield
Amide Coupling HATU or PyBOPDIPEA4.0 – 5.085 – 95%
Amide Coupling EDCI / HOBtNMM or DIPEA4.0 – 5.075 – 85%
Acylation Acid ChlorideTriethylamine (TEA)3.5 – 4.080 – 90%
Reductive Amination NaBH₃CNNaOAc / DIPEA~2.0 (Target pH 5-6)70 – 85%

Self-Validating Experimental Protocol: High-Yield Amide Coupling

This protocol is designed as a self-validating system. Each step includes a specific physical or analytical check to ensure the causality of the reaction is maintained.

Step 1: Pre-activation

  • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Validation: Ensure complete dissolution. The mixture should be clear.

Step 2: Base Addition (Critical Step)

  • Action: Add DIPEA (4.5 eq) to the mixture and stir for 5 minutes.

  • Validation: The solution will typically turn pale yellow, visually confirming the formation of the active O7-azabenzotriazole ester.

Step 3: Amine Addition

  • Action: Add 3-(piperidin-1-yl)propan-1-amine dihydrochloride (1.2 eq) in one solid portion.

  • Causality: Adding the amine after the base ensures the dihydrochloride salt is immediately freebased upon entering the solution, allowing it to rapidly attack the active ester before side reactions (like hydrolysis) occur[2].

Step 4: Monitoring & Workup

  • Action: Stir at room temperature for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Validation: Check the pH of the aqueous layer with indicator paper; it must be >8 . If the pH is acidic or neutral, the tertiary piperidine product will protonate, become water-soluble, and be lost in the aqueous waste.

Process Decision Workflow

Use the following logical decision tree to troubleshoot suboptimal yields dynamically.

Troubleshooting Start Low Yield with Dihydrochloride Precursor CheckBase Using ≥ 4 eq of DIPEA/TEA? Start->CheckBase IncreaseBase Increase base to 4-5 eq. (Neutralize HCl + Drive Rxn) CheckBase->IncreaseBase No CheckCoupling Sterically hindered carboxylic acid? CheckBase->CheckCoupling Yes IncreaseBase->CheckCoupling ChangeReagent Switch to HATU at elevated temp (40°C) CheckCoupling->ChangeReagent Yes CheckPurification Product lost on standard silica gel? CheckCoupling->CheckPurification No ChangeReagent->CheckPurification ChangePurification Use Reverse-Phase HPLC or TEA-doped Silica CheckPurification->ChangePurification Yes Success Optimal Yield Achieved CheckPurification->Success No ChangePurification->Success

Caption: Logical workflow for troubleshooting low reaction yields with amine dihydrochloride salts.

References

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies. Journal of Medicinal Chemistry - ACS Publications. Verified Landing Page:[Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Verified Landing Page: [Link]

  • Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Verified Landing Page: [Link]

  • Enhanced CO2 Capture-Desorption by Surface-Active Amine. Energy & Fuels - ACS Publications. Verified Landing Page: [Link]

Sources

Optimization

Technical Support Center: Maximizing the Shelf Life of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage and handling of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride. Adherence to these...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage and handling of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride. Adherence to these protocols is critical for preserving the compound's integrity, ensuring experimental reproducibility, and maximizing its effective shelf life.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Q1: What is the fundamental reason this compound requires special storage? A: 3-(Piperidin-1-yl)propan-1-amine dihydrochloride is a hydrochloride salt, a form chosen to enhance stability and handling properties compared to its free base.[1] However, like many amine salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can compromise the compound's physical and chemical stability.[4]

Q2: What are the ideal temperatures for short-term and long-term storage? A: For long-term storage, it is recommended to keep the compound in a cool, dry place.[5] A controlled environment, such as a refrigerator at 2-8°C, is ideal. For short-term (daily or weekly) use, storing a smaller aliquot at ambient temperature in a desiccator is acceptable to prevent repeated temperature cycling of the main stock.

Q3: Is storage under an inert atmosphere (e.g., Argon, Nitrogen) necessary? A: Yes, for maximizing long-term stability, storage under an inert gas is highly recommended.[6][7][8] An inert atmosphere displaces ambient air, which contains moisture and oxygen. This provides a dual layer of protection against hydrolytic degradation and potential oxidation of the amine groups.[1][4]

Q4: What are the visible signs of compound degradation? A: The first sign of improper storage is often a change in physical appearance. Due to moisture absorption, the powder may change from a free-flowing solid to a clumpy, sticky, or hardened mass.[9] This not only makes accurate weighing difficult but also indicates that chemical degradation may have begun.

Q5: How should I handle the compound when taking a sample from the main container? A: Minimize the container's exposure to the ambient atmosphere. If possible, work in a glove box or a room with controlled humidity. If not, allow the container to warm to room temperature before opening to prevent condensation. Work quickly to dispense the required amount and then immediately purge the container headspace with an inert gas before tightly resealing and placing it back in its designated storage location.[6][10]

Section 2: Recommended Storage and Handling Protocols

Following these detailed protocols will ensure the long-term viability of your material.

Protocol 2.1: Long-Term Storage (For stock retention > 1 month)
  • Container: Use the original manufacturer's container, which is typically designed for chemical stability. If repackaging is necessary, use a clean, dry, amber glass bottle with a tight-fitting, secure cap.

  • Atmosphere: Before sealing, flush the container's headspace with a dry, inert gas such as argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly close the container.[2][3][5][6][7][8][10][11][12] For added protection, wrap the cap and neck junction with Parafilm® to create a secondary moisture barrier.

  • Temperature: Store the sealed container in a cool, dark, and dry environment, ideally refrigerated (2-8°C).

  • Location: The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][10]

Protocol 2.2: Short-Term / Working Aliquot Handling
  • Aliquot Preparation: To avoid repeated warming and cooling of the main stock, create smaller working aliquots in separate, appropriately sized vials.

  • Desiccation: Store the working aliquot vial inside a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite™). This provides a dry environment for daily use.

  • Equilibration: Before opening any container stored at a cool temperature, always allow it to equilibrate to ambient room temperature. This crucial step prevents atmospheric moisture from condensing on the cold compound.

  • Dispensing: Open the vial, quickly weigh the desired amount, and immediately reseal the vial and return it to the desiccator.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterLong-Term Storage (>1 Month)Short-Term / Working AliquotRationale
Temperature 2-8°C (Refrigerated)Ambient, in a desiccatorMinimizes thermal degradation; avoids repeated temperature cycling.[5]
Humidity As low as possible; sealed container<30% RH (Desiccator)Prevents moisture absorption due to hygroscopic nature.[2][4]
Atmosphere Inert Gas (Argon or Nitrogen)Ambient (in desiccator)Protects against moisture and oxidation.[1][8]
Light Protected (Amber vial/dark location)ProtectedGeneral best practice to prevent potential photodegradation.
Container Tightly-sealed amber glass bottleTightly-sealed vialPrevents exposure to air and moisture.[5][10]

Section 3: Troubleshooting Guide

This guide helps diagnose and resolve issues that may arise from suboptimal storage of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Scenario 1: Physical State Alteration
  • Symptoms: The compound is no longer a free-flowing powder. It appears clumpy, sticky, wet, or has solidified into a hard mass. Accurate weighing is difficult.

  • Probable Cause: Significant moisture absorption.[9] The hygroscopic nature of the compound has led it to pull water from the air, altering its physical state.[2][3]

  • Resolution Protocol:

    • Assessment: The integrity of the material is questionable. For non-critical applications, you may attempt to dry the material.

    • Drying: Place the material in a vacuum desiccator or vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. Caution: Do not use high heat, as this can cause thermal degradation.

    • Verification: After drying, assess the physical state. If it returns to a free-flowing powder, it may be usable, but should be prioritized for use and monitored closely for performance.

    • Best Practice: For all cGMP, GLP, or other critical applications, it is strongly recommended to discard the compromised material and procure a new, unopened lot to ensure data integrity.

Scenario 2: Inconsistent Experimental Results
  • Symptoms: You observe poor or variable solubility in aqueous solutions, unexpected pH shifts in unbuffered media, or a decline in reaction yield/performance where the compound is a key reagent.

  • Probable Cause: Chemical degradation. Absorbed moisture can facilitate hydrolysis or disproportionation, where the hydrochloride salt reverts to the more reactive and less water-soluble free base.[4][13][14] This alters the compound's chemical properties and reactivity.

  • Investigative Workflow: Follow the logical steps outlined in the diagram below to troubleshoot the issue.

Mandatory Visualization

G Troubleshooting Workflow for Experimental Inconsistencies start Inconsistent Experimental Results Observed (e.g., poor solubility, low yield) check_physical Is the solid material visually compromised? (clumpy, discolored) start->check_physical check_prep Was the solution prepared fresh for the experiment? check_physical->check_prep No action_discard High risk of degradation. Discard and use a fresh, unopened aliquot. check_physical->action_discard Yes check_solvent Is the solvent pH and purity confirmed? check_prep->check_solvent Yes action_fresh_sol Prepare solutions immediately before use. Do not store stock solutions long-term. check_prep->action_fresh_sol No action_verify_solvent Verify solvent pH. Consider using a buffered system if appropriate for the application. check_solvent->action_verify_solvent No action_new_lot If issues persist, procure a new lot of the compound and implement strict storage protocols. check_solvent->action_new_lot Yes action_fresh_sol->check_solvent action_verify_solvent->action_new_lot

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13817. Retrieved from [Link]

  • Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics, 15(15), 8975–8986. Retrieved from [Link]

  • Nemade, H., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27375. Retrieved from [Link]

  • Malaza, N., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 253. Retrieved from [Link]

  • Pendergraft, M. A., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic marine aerosol. eScholarship.org. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • FCT EMIS. (n.d.). PROPERTIES OF SALTS. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Introduction 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS 3529-08-6) is a versatile aliphatic diamine building block frequently utilized in the1[1]. However, its dual basic centers and dihydrochloride salt formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Piperidin-1-yl)propan-1-amine dihydrochloride (CAS 3529-08-6) is a versatile aliphatic diamine building block frequently utilized in the1[1]. However, its dual basic centers and dihydrochloride salt formulation frequently introduce confounding cytotoxicity in in vitro cellular assays. This guide provides mechanistic insights and self-validating protocols to help drug development professionals distinguish target-mediated pharmacology from assay artifacts.

Part 1: Diagnostic Workflow

To effectively troubleshoot cell death, you must first establish the timeline of the cytotoxic event. The logic tree below outlines the primary mechanisms of amine-induced toxicity based on temporal onset.

G Start Observe Cytotoxicity with 3-(Piperidin-1-yl)propan-1-amine TimeCheck When does cell death occur? Start->TimeCheck Early < 2 Hours (Acute Toxicity) TimeCheck->Early Immediate Late 24 - 48 Hours (Delayed Toxicity) TimeCheck->Late Prolonged pH_Issue Acidic pH Shift (Dihydrochloride Salt Effect) Early->pH_Issue Lyso_Issue Lysosomotropism (Ion Trapping) Late->Lyso_Issue Action1 Neutralize Stock & Use HEPES Buffer pH_Issue->Action1 Action2 Perform LysoTracker HCS Assay Lyso_Issue->Action2

Diagnostic workflow for identifying and resolving amine-induced cytotoxicity.

Part 2: FAQs & Troubleshooting Guides

Q1: Why do my cells detach and die within 1-2 hours of adding 3-(Piperidin-1-yl)propan-1-amine dihydrochloride?

Expertise & Experience: Acute toxicity (<2 hours) is rarely target-mediated. The dihydrochloride salt of this diamine releases two molar equivalents of HCl upon dissolution. In standard culture media (e.g., DMEM or RPMI) relying solely on sodium bicarbonate buffering, the addition of high concentrations (≥1 mM) of this salt overwhelms the buffer capacity,2[2]. This3[3].

Trustworthiness (Self-Validating Protocol): Media Pre-Neutralization and pH Validation

  • Stock Preparation: Dissolve 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in DMSO or sterile water at 100x the final assay concentration.

  • Neutralization: 4[4]. Verify the stock pH using a micro-pH probe.

  • Buffer Enhancement: Supplement the assay media with 25 mM HEPES (pH 7.4) to increase buffering capacity against localized pH spikes.

  • Validation Step: Before adding to cells, aliquot 1 mL of the final dosed media into a dummy well and measure the pH. It must remain between 7.3 and 7.5. Include a vehicle + HEPES control to validate that the buffer itself does not affect cell viability.

Q2: My cells survive the initial treatment, but after 24 hours, I observe severe cytoplasmic vacuolization and reduced viability. What is the mechanism?

Expertise & Experience: This is a classic presentation of5[5]. 3-(Piperidin-1-yl)propan-1-amine contains weakly basic amine groups.6[6]. 6[6]. 7[7].5[5].

Pathway Extracellular Extracellular Space (pH 7.4) FreeBase Neutral Amine (Membrane Permeable) Extracellular->FreeBase Diffusion Cytosol Cytosol (pH 7.2) Lysosome Lysosome (pH 5.0) Cytosol->Lysosome Crosses Lysosomal Membrane Protonated Protonated Amine (Membrane Impermeable) Lysosome->Protonated H+ Addition FreeBase->Cytosol Crosses Plasma Membrane Swelling Osmotic Swelling & Autophagic Cytopathology Protonated->Swelling Ion Trapping

Mechanism of ion trapping and lysosomotropism by weakly basic amines.

Trustworthiness (Self-Validating Protocol): High-Content Screening (HCS) for Lysosomal Trapping

  • Cell Seeding: Seed cells (e.g., HepG2 or HeLa) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient of the amine (e.g., 1 µM to 100 µM) for 4-6 hours.8[8].

  • Dye Loading: Add LysoTracker Red (or Lyso-ID Red) and Hoechst 33342 (nuclear stain) for the final 30 minutes of incubation.

  • Imaging & Analysis: Wash cells with PBS and image using an HCS system.

  • Validation: 7[7], causing a concentration-dependent decrease in red fluorescence compared to the vehicle control.5[5].

Q3: How can I structurally or experimentally mitigate this toxicity if the amine is required for my assay?

Expertise & Experience: If the diamine moiety is essential for target engagement, you must optimize the assay window. Lysosomotropism is dependent on both the pKa and the lipophilicity (ClogP) of the compound.9[8][9].

Solutions:

  • Shorten Exposure Time: Limit compound exposure to <4 hours. Lysosomal accumulation is time-dependent; short exposures may allow target engagement before toxic accumulation occurs.

  • Use Lysosomal Inhibitors: 7[7].

  • Alternative Salt Forms: 2[2][10].

Part 3: Quantitative Data & Reference Tables

Table 1: Physicochemical Properties & Lysosomotropic Risk Profile

PropertyValue for 3-(Piperidin-1-yl)propan-1-amineLysosomotropic Risk Threshold
Molecular Weight 11[11]N/A
Basic pKa (Predicted) ~10.0 (Primary amine), ~9.5 (Piperidine)6.5 – 11.0
ClogP (Predicted) < 1.0 (Highly polar)> 2.0
Risk Assessment Moderate (High pKa, but low ClogP reduces rapid diffusion)High risk if ClogP > 2

Note: While the low ClogP of this specific diamine reduces its passive permeability compared to bulky cationic amphiphilic drugs (CADs), high assay concentrations (mM range) will still force concentration-gradient-driven diffusion, leading to trapping.

Table 2: Buffer Capacity vs. Dihydrochloride Salt Concentration

Compound ConcentrationMedia TypeBuffer SupplementExpected pH ShiftCytotoxicity Risk (<2h)
10 µMDMEM (Bicarbonate)NoneNegligibleLow
100 µMDMEM (Bicarbonate)NoneSlight drop (~0.1-0.2)Low to Moderate
1 mMDMEM (Bicarbonate)NoneSevere drop (< 6.5)High (Necrosis)
1 mMDMEM25 mM HEPESStable (~7.3)Low

Part 4: References

  • A high content screening assay for identifying lysosomotropic compounds. ResearchGate. 9

  • A Novel Assay Reveals That Weakly Basic Model Compounds Concentrate in Lysosomes to an Extent Greater Than pH-Partitioning Theory Would Predict. ACS Publications. 6

  • Poly(amidoamine) Salt Form: Effect on pH-Dependent Membrane Activity and Polymer Conformation in Solution. ACS Publications. 2

  • Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. NIH. 3

  • Lysosomal Trapping (Lysosomotropism) Assay. Evotec. 8

  • Automated Detection of Drug-Induced Lysosomal Cytotoxicity. Agilent. 5

  • Lysosomal Trapping Assays. Charles River Laboratories. 7

  • 1-(3-Aminopropyl)piperidine | CAS 3529-08-6. Santa Cruz Biotechnology. 11

  • 1-(3-Aminopropyl)piperidine | 3529-08-6. ChemicalBook. 1

  • Poly(amidoamine) Salt Form: Effect on pH-dependent Membrane Activity. NIH. 10

  • Hydrochloride salt of amine. Reddit (r/OrganicChemistry). 4

Sources

Reference Data & Comparative Studies

Validation

3-(Piperidin-1-yl)propan-1-amine: Dihydrochloride Salt vs. Free Base Solubility Guide

Executive Summary In pharmaceutical development and organic synthesis, the physical form of an active building block dictates its pharmacokinetic behavior, formulation strategy, and reactivity. 3-(Piperidin-1-yl)propan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, the physical form of an active building block dictates its pharmacokinetic behavior, formulation strategy, and reactivity. 3-(Piperidin-1-yl)propan-1-amine (also known as 1-(3-Aminopropyl)piperidine) is a highly versatile diamine used extensively in the synthesis of antimalarial cryptolepine derivatives and other target pharmacophores[1].

Choosing between its free base and dihydrochloride (2HCl) salt forms is a critical decision. This guide objectively compares the thermodynamic solubility profiles of both forms, explains the mechanistic causality behind their differences, and provides self-validating experimental workflows for researchers.

Physicochemical Profiling: Free Base vs. Dihydrochloride

The following table summarizes the quantitative and qualitative differences between the two forms.

PropertyFree BaseDihydrochloride Salt (2HCl)
CAS Number 3529-08-6[2]Varies (Salt Derivative)
Molecular Weight 142.24 g/mol [2]215.16 g/mol
Physical State Colorless to pale yellow liquidWhite crystalline solid
Aqueous Solubility ~19.7 mg/mL (Moderately soluble)[3]>100 mg/mL (Highly soluble)
Organic Solubility Miscible in DCM, EtOAc, EtherInsoluble in non-polar organics
pKa (Predicted) ~10.44 (Primary Amine)[2]N/A (Already protonated)
Primary Application Nucleophile in organic synthesis[1]Aqueous biological assays, formulation

Mechanistic Causality: The Science of Solubility

To understand why these two forms behave differently, we must analyze their molecular interactions with solvents.

The Free Base: In its unprotonated state, 3-(Piperidin-1-yl)propan-1-amine contains a primary aliphatic amine and a tertiary amine embedded within a hydrophobic piperidine ring. The lack of formal charge allows for strong lipophilic interactions, making it highly miscible in organic solvents like dichloromethane (DCM). However, its water solubility is restricted to approximately 19.7 mg/mL[3]. Dissolving the free base in water requires the solvent to form a highly ordered, energetically unfavorable solvation shell around the hydrophobic propyl chain and piperidine ring.

The Dihydrochloride Salt: When treated with hydrochloric acid, both nitrogen centers become protonated, yielding the dihydrochloride salt. This introduces two formal positive charges to the molecule. According to the principles of hydration energy, these localized charges drastically increase ion-dipole interactions with water molecules. The energetic payoff of these interactions easily overcomes the lattice energy of the crystalline solid, resulting in near-instantaneous and highly concentrated aqueous dissolution.

G FB Free Base (Lipophilic, Soluble in Organics) Mono Monoprotonated (Intermediate Polarity) FB->Mono + HCl Mono->FB + NaOH Di Dihydrochloride Salt (Hydrophilic, Water Soluble) Mono->Di + HCl Di->Mono + NaOH

Reversible protonation states of 3-(Piperidin-1-yl)propan-1-amine.

Experimental Workflows

The following protocols are designed as self-validating systems to ensure high scientific integrity during laboratory execution.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the exact aqueous solubility limit of the compound.

  • Causality & Self-Validation: Unbuffered water should never be used for amine solubility assays. The dissolution of the free base will drastically increase the pH of the solution, which artificially suppresses further dissolution due to the common-ion effect and self-basification. Using a strong phosphate buffer (pH 7.4) ensures the thermodynamic equilibrium is measured at a physiologically relevant pH without artifactual shifts.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 200 mg) of the test compound (Free Base or 2HCl salt) into a glass vial containing 10 mL of 0.1 M Phosphate Buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Note: Centrifugation is strictly preferred over filtration, as the lipophilic free base can non-specifically bind to standard syringe filter membranes, artificially lowering the quantified concentration.

  • Quantification: Extract the clear supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a pre-established standard curve.

G A 1. Compound Selection (Free Base vs. 2HCl Salt) B 2. Solvent Addition (pH 7.4 Phosphate Buffer) A->B C 3. Incubation & Agitation (48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Quantification (HPLC-UV Analysis) D->E

Workflow for thermodynamic solubility determination using the shake-flask method.

Protocol B: Free-Basing the Dihydrochloride Salt for Organic Synthesis

If you possess the stable dihydrochloride salt but require the compound for a nucleophilic substitution reaction (e.g., Gabriel synthesis), it must be converted back to the free base[1].

  • Causality & Self-Validation: The dihydrochloride salt is non-nucleophilic because the lone pairs on both nitrogen atoms are engaged in coordinate covalent bonds with protons. To utilize this compound as a nucleophile, a pH > 12 is required. Because the pKa of the primary amine is ~10.44[2], using a weaker base (like sodium bicarbonate) would result in incomplete deprotonation and poor extraction yields.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in 10 mL of deionized water.

  • Basification: Slowly add 2M NaOH dropwise under continuous stirring until the aqueous solution reaches a pH > 12 (verify with pH paper). The solution may become cloudy as the lipophilic free base separates from the water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 15 mL of Dichloromethane (DCM) three times. The free base will partition into the lower organic layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure free base as a pale liquid.

References

  • Lavrado, J., et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships and Mechanistic Studies." Source: Journal of Medicinal Chemistry (ACS Publications), 54(3), 734-750 (2011). URL:[Link]

Sources

Comparative

1H and 13C NMR Spectra Validation for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: A Comparative Guide

Executive Summary In drug discovery, the structural integrity of aliphatic diamine building blocks is paramount. 3-(Piperidin-1-yl)propan-1-amine is a critical intermediate utilized in the synthesis of complex pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery, the structural integrity of aliphatic diamine building blocks is paramount. 3-(Piperidin-1-yl)propan-1-amine is a critical intermediate utilized in the synthesis of complex pharmacophores, including potent antimalarial cryptolepine derivatives[1] and H3 receptor antagonists. While the free base (PubChem CID 19049)[2] is widely known, the dihydrochloride salt form (C₈H₂₀Cl₂N₂) is preferred for its enhanced bench stability and aqueous solubility.

However, commercial supplies of this reagent vary significantly in quality. This guide objectively compares High-Purity Pharmaceutical Grade against Standard Reagent Grade products, utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating analytical method for structural and purity confirmation.

Mechanistic Grounding: Why NMR for Salt Forms?

Routine quality control often relies on Liquid Chromatography-Mass Spectrometry (LC-MS). While LC-MS accurately identifies the parent mass of the free base, it is fundamentally blind to the stoichiometry of inorganic chloride counterions and frequently fails to detect non-chromatophoric aliphatic impurities (such as residual piperidine or unreacted 1-bromo-3-chloropropane).

NMR spectroscopy, particularly quantitative NMR (qNMR), establishes absolute causality between the molecular structure and the observed signal integration. The protonation of both the piperidine nitrogen and the primary amine in the dihydrochloride salt induces predictable electron-withdrawing (deshielding) effects, altering the local magnetic environment of adjacent nuclei[3]. This allows us to definitively confirm not just the molecular skeleton, but the exact salt stoichiometry and the absence of process impurities.

Comparative Product Performance

The presence of impurities in diamine building blocks directly impacts downstream synthetic yields. Residual secondary amines (like piperidine) act as aggressive nucleophiles, causing competitive side-reactions during amide couplings. Incomplete salt formation alters the pH of reaction mixtures, leading to unpredictable kinetics.

Table 1: Performance and Quality Metrics
MetricHigh-Purity Pharmaceutical GradeStandard Reagent GradeImpact on Downstream Synthesis
Purity (qNMR) > 99.5%95.0% - 97.0%High purity ensures accurate stoichiometric calculations for sensitive couplings.
Residual Piperidine < 0.1%1.5% - 3.0%Residual secondary amines cause competitive side-reactions with electrophiles.
Salt Stoichiometry Exact 2.0 HCl1.8 - 1.9 HCl (variable)Free amines can undergo unintended oxidation; exact salts ensure predictable solubility.
Water Content (KF) < 0.5%Up to 2.0%Excess moisture degrades moisture-sensitive reagents (e.g., acyl chlorides).

Self-Validating Experimental Protocol: NMR Acquisition

To ensure data integrity, the following protocol employs a self-validating qNMR system using an internal standard to verify both chemical shifts and absolute purity.

Step 1: Sample Preparation Accurately weigh 15.0 mg of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride and 2.0 mg of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP, internal standard). Causality: TSP provides a definitive 0.00 ppm reference point in aqueous solvents, preventing shift misinterpretation caused by pH variations.

Step 2: Dissolution Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Vortex for 30 seconds until completely clear. Transfer to a standard 5 mm NMR tube.

Step 3: 1H NMR Acquisition Acquire spectra at 298 K on a 400 MHz spectrometer. Causality: Crucially, set the relaxation delay (D1) to 10 seconds (at least 5 × T₁ of the longest relaxing proton). This ensures complete longitudinal relaxation between pulses, making the signal integrations strictly quantitative (qNMR) for purity validation. Acquire 16 scans.

Step 4: 13C NMR Acquisition Acquire at 100 MHz using proton decoupling (WALTZ-16). Set D1 to 2 seconds with 512 scans to achieve a high signal-to-noise ratio for the aliphatic carbons.

Step 5: Processing Phase and baseline correct the spectra. Reference the TSP singlet to exactly 0.00 ppm. Integrate the distinct aliphatic signals to confirm the 16 non-exchangeable carbon-bound protons.

Spectral Validation Data

The following tables detail the validated chemical shifts for the High-Purity Grade. The causality of each shift is directly tied to the deshielding effect of the dihydrochloride salt state. (Note: The 4 protons attached to the nitrogens exchange with D₂O and are not observed).

Table 2: 1H NMR Assignments in D₂O (400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
H-2, H-6 (Piperidine)3.45m4HStrongly deshielded by the adjacent protonated piperidinium N⁺.
H-3' (Propyl)3.15m2HDeshielded by the adjacent protonated piperidinium N⁺.
H-1' (Propyl)3.05t (J = 7.5 Hz)2HDeshielded by the adjacent primary ammonium NH₃⁺ group.
H-2' (Propyl)2.10m2HCentral aliphatic chain, shifted downfield by dual positive charges on either side.
H-3, H-5 (Piperidine)1.90m4HBeta position to N⁺, experiencing moderate deshielding.
H-4 (Piperidine)1.70m2HGamma position to N⁺, the least deshielded protons in the molecule.
Table 3: 13C NMR Assignments in D₂O (100 MHz)
CarbonChemical Shift (δ, ppm)Assignment / Causality
C-3' (Propyl)54.1Alpha carbon directly attached to the piperidinium N⁺.
C-2, C-6 (Piperidine)52.8Alpha carbons within the piperidine ring attached to N⁺.
C-1' (Propyl)36.8Alpha carbon directly attached to the primary ammonium NH₃⁺.
C-2' (Propyl)24.2Beta carbon to both nitrogen centers.
C-3, C-5 (Piperidine)22.8Beta carbons within the piperidine ring.
C-4 (Piperidine)21.1Gamma carbon within the piperidine ring.

Workflow Visualization

G A Raw Material 3-(Piperidin-1-yl)propan-1-amine 2HCl B Sample Prep Dissolve in D2O + TSP A->B C 1H NMR (400 MHz) D1 = 10s for qNMR B->C D 13C NMR (100 MHz) 512 Scans B->D E Spectral Analysis Integration & Shift C->E D->E F High-Purity Confirmed (>99.5% Purity) E->F Expected stoichiometry No extraneous peaks G Impurity Detected (Residual Piperidine) E->G Extraneous signals Deviating integration

Fig 1: Self-validating NMR workflow for purity confirmation of 3-(Piperidin-1-yl)propan-1-amine.

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Validation

Validating LC-MS/MS methods for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride quantification

Validating LC-MS/MS Methods for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: A Comparative Guide Introduction: The Analytical Challenge Quantifying highly polar, low-molecular-weight aliphatic amines in biological m...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride: A Comparative Guide

Introduction: The Analytical Challenge

Quantifying highly polar, low-molecular-weight aliphatic amines in biological matrices is a notorious bottleneck in drug development. 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (also known as 1-(3-Aminopropyl)piperidine dihydrochloride) exemplifies this challenge. Featuring both a primary aliphatic amine and a tertiary amine within a piperidine ring, this molecule is extremely hydrophilic (LogD < -2 at physiological pH) and highly basic (pKa ~10.5).

As a Senior Application Scientist, I frequently see laboratories struggle with this class of compounds. When analyzed using standard Reversed-Phase Liquid Chromatography (RP-LC), these doubly protonated molecules exhibit virtually zero hydrophobic partitioning. They elute in the void volume alongside endogenous salts and phospholipids, resulting in catastrophic ion suppression and poor sensitivity[1]. Furthermore, secondary electrostatic interactions between the basic amines and residual acidic silanols on the silica stationary phase cause severe peak tailing.

This guide objectively compares alternative chromatographic strategies and provides a field-proven, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS protocol, fully compliant with the latest FDA[2] and EMA ICH M10[3] bioanalytical method validation guidelines.

Part 1: Chromatographic Strategy Comparison

To overcome the void-volume elution of 3-(Piperidin-1-yl)propan-1-amine, three primary strategies are typically evaluated:

  • Standard Reversed-Phase (C18) with Ion-Pairing: Utilizes volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to neutralize the analyte's charge and increase hydrophobicity. Drawback: Severe signal suppression in the mass spectrometer and persistent instrument contamination.

  • Mixed-Mode Chromatography (e.g., C18-SCX): Combines hydrophobic alkyl chains with Strong Cation Exchange (SCX) groups. Drawback: While retention is excellent, eluting the strongly bound doubly basic amine requires high buffer concentrations, which can lead to MS source fouling over long analytical runs.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The optimal choice. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Causality: Retention is driven by the analyte partitioning into a water-enriched layer on the stationary phase surface, supplemented by hydrogen bonding. Because the mobile phase is >80% organic, desolvation efficiency in the Electrospray Ionization (ESI) source is maximized, drastically improving sensitivity[1].

MethodDev Start Target Analyte: 3-(Piperidin-1-yl)propan-1-amine RP Standard RP-LC (C18) Start->RP HILIC HILIC (Amide/Silica) Start->HILIC Mixed Mixed-Mode (C18-SCX) Start->Mixed EvalRP Void Volume Elution Severe Ion Suppression RP->EvalRP EvalHILIC Excellent Retention Orthogonal Selectivity HILIC->EvalHILIC EvalMixed Good Retention Ion-Exchange Mechanism Mixed->EvalMixed Decision Optimal Choice: HILIC LC-MS/MS EvalHILIC->Decision EvalMixed->Decision Alternative

Chromatographic decision tree for highly polar aliphatic amines.

Quantitative Performance Comparison
ParameterReversed-Phase (C18)Mixed-Mode (C18-SCX)HILIC (Amide)
Retention Mechanism Hydrophobic PartitioningHydrophobic + Cation ExchangeHydrophilic Partitioning + H-Bonding
Retention Time (min) 0.8 (Void Volume)3.54.2
Peak Asymmetry (Tf) > 2.5 (Severe Tailing)1.31.05 (Excellent)
Matrix Effect ~ 45% (Severe Suppression)~ 85%~ 95% (Minimal Suppression)
LLOQ Achieved 50 ng/mL5 ng/mL1 ng/mL
MS Desolvation Efficiency Poor (High Aqueous)Moderate (High Buffer)Excellent (High Organic)

Part 2: Optimized HILIC-MS/MS Experimental Protocol

This protocol is engineered as a self-validating system to ensure absolute trustworthiness in the resulting data.

Sample Preparation (Protein Precipitation)
  • Causality behind the choice: Protein Precipitation (PPT) with Acetonitrile is chosen over Liquid-Liquid Extraction (LLE) because 3-(Piperidin-1-yl)propan-1-amine is too polar to extract into organic solvents efficiently.

  • Step-by-Step:

    • Aliquot 50 µL of human plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., 3-(Piperidin-1-yl)propan-1-amine-d4 at 50 ng/mL).

    • Add 150 µL of Acetonitrile containing 1% Formic Acid. Causality: The acid disrupts analyte-protein binding and ensures the amine remains fully protonated and soluble in the organic crash solvent.

    • Vortex for 5 minutes at 1200 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate. Crucial Step: Do not evaporate and reconstitute. The high organic content (75% Acetonitrile) of the supernatant is directly compatible with the initial HILIC mobile phase conditions, preventing analyte loss via non-specific binding to the plate walls.

LC Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Causality: The buffer ionic strength (10 mM) is critical in HILIC to control the hydration layer on the stationary phase and mask any residual silanol activity, ensuring sharp peak shapes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (hold for 1 min), linearly decrease to 50% B over 3 minutes, hold for 1 minute, return to 90% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

MS/MS Conditions (Positive ESI)
  • Causality behind Transitions: The precursor ion is the protonated molecule [M+H]+ at m/z 143.2. Collision-induced dissociation (CID) yields a dominant fragment at m/z 84.1, corresponding to the stable piperidine ring following the cleavage of the propyl chain. A secondary fragment at m/z 126.2 (loss of ammonia from the primary amine) serves as the qualifier ion.

  • Quantifier MRM: 143.2 → 84.1

  • Qualifier MRM: 143.2 → 126.2

Self-Validation Checkpoints
  • System Suitability Test (SST): Inject a neat standard prior to the run to verify signal-to-noise (S/N > 10 at LLOQ) and peak asymmetry (0.8 - 1.2).

  • Blank Matrix with IS (Zero Standard): Analyzed to ensure no isotopic cross-talk or endogenous interference at the analyte's retention time.

  • Carryover Assessment: Inject a double blank immediately following the Upper Limit of Quantification (ULOQ). Analyte response must be <20% of the LLOQ[2].

Part 3: Bioanalytical Method Validation (FDA/ICH M10 Standards)

To be utilized in preclinical or clinical pharmacokinetics, the method must be validated according to the harmonized EMA ICH M10[3] and FDA 2018 guidelines[2].

Validation Prep Sample Prep (Protein Precipitation) LC HILIC Separation (Amide Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Val1 Accuracy & Precision (ICH M10) MS->Val1 Val2 Matrix Effect (Phospholipid Tracking) MS->Val2 Val3 Stability (Benchtop, F/T) MS->Val3

ICH M10 compliant validation workflow for LC-MS/MS quantification.

Summary of Validation Data

The table below summarizes the experimental validation data achieved using the HILIC method, demonstrating strict compliance with regulatory acceptance criteria:

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Result (HILIC Method)
Linearity Range R² ≥ 0.990 (using 1/x² weighting)1 - 1000 ng/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% - 8.8%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +6.2%
Matrix Factor (MF) CV ≤ 15% across 6 matrix lots0.96 (CV = 4.2%)
Extraction Recovery Consistent across QC levels88.5% ± 3.1%
Autosampler Stability ± 15% of nominal concentrationStable for 48 hours at 4°C

Conclusion

Quantifying 3-(Piperidin-1-yl)propan-1-amine dihydrochloride requires abandoning traditional reversed-phase paradigms. By leveraging HILIC chromatography, we exploit the analyte's extreme polarity rather than fighting it. The resulting method not only eliminates void-volume ion suppression but also provides a robust, high-throughput, and ICH M10-compliant assay suitable for rigorous drug development pipelines.

References

  • [2] Title: Bioanalytical Method Validation - Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • [3] Title: ICH M10 on bioanalytical method validation - Scientific guideline (January 2023) Source: European Medicines Agency (europa.eu) URL: [Link]

Sources

Comparative

Comparative Efficacy of 3-(Piperidin-1-yl)propan-1-amine and Structurally Similar Amines in Drug Discovery and Nanomedicine

As the complexity of therapeutic targets increases, the selection of basic amine side chains—such as 3-(Piperidin-1-yl)propan-1-amine (also known as 1-(3-Aminopropyl)piperidine)—has become a critical determinant of a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of therapeutic targets increases, the selection of basic amine side chains—such as 3-(Piperidin-1-yl)propan-1-amine (also known as 1-(3-Aminopropyl)piperidine)—has become a critical determinant of a molecule's pharmacokinetic and pharmacodynamic fate. Small structural variations between six-membered piperidine rings, five-membered pyrrolidine rings, and oxygen-containing morpholine rings fundamentally alter lipophilicity, steric hindrance, and the pKa of the terminal tertiary amine.

This guide objectively compares the performance of 3-(Piperidin-1-yl)propan-1-amine against its structural analogs across two distinct paradigms: small-molecule structure-activity relationships (SAR) in antimalarial drug design, and ionizable lipidoid engineering for CRISPR-Cas9 lipid nanoparticles (LNPs).

Physicochemical Profiling: Causality in Amine Selection

The substitution of a terminal amine is never a neutral choice. The causality behind selecting a piperidine derivative over a morpholine or pyrrolidine analog lies in the precise tuning of the molecule's micro-environment:

  • Piperidine (6-membered, aliphatic): Highly lipophilic and sterically demanding. It maintains a high pKa, ensuring robust protonation at physiological or endosomal pH.

  • Pyrrolidine (5-membered, aliphatic): Slightly less lipophilic and sterically hindered than piperidine. It often allows for tighter binding in constrained receptor pockets while maintaining a similar basicity.

  • Morpholine (6-membered, heteroatomic): The presence of the oxygen atom exerts an electron-withdrawing inductive effect, significantly lowering the pKa of the nitrogen. Morpholine derivatives are less basic and more hydrophilic, which prevents excessive "proton trapping" but can reduce membrane permeability.

Application 1: Modulating Target Affinity in Antimalarial Scaffolds

In the optimization of the natural antimalarial alkaloid cryptolepine, researchers must overcome the parent compound's high cytotoxicity. Appending basic side chains at the C-11 position is a proven strategy to enhance selectivity[1].

When comparing 3-(Piperidin-1-yl)propan-1-amine to pyrrolidine and diethylamine analogs, the piperidine derivative demonstrates a massive improvement in the selectivity index (SI). Because the piperidine ring lacks the electronegative heteroatom of morpholine, its terminal amine maintains a high pKa. This ensures near-complete protonation at the acidic pH (~5.2) of the Plasmodium falciparum food vacuole. This "proton trapping" mechanism drives the exponential accumulation of the drug, where it effectively inhibits hematin crystallization and cysteine proteases (Falcipain-2 and -3) without poisoning mammalian host cells[1].

Quantitative Comparison: C-11 Cryptolepine Derivatives
Amine Side ChainRing Size / TypeRelative LipophilicityCytotoxicity (Vero Cells, IC50)Antimalarial Selectivity Index (SI)
3-(Piperidin-1-yl)propan-1-amine 6-membered (Aliphatic)High> 10 µM (Low toxicity)> 60-fold improvement
3-(Pyrrolidin-1-yl)propan-1-amine 5-membered (Aliphatic)Moderate> 10 µM (Low toxicity)> 60-fold improvement
N,N-Diethylpropane-1,3-diamine AcyclicModerate> 10 µM (Low toxicity)High
Parent CryptolepineNoneLow~1.5 µM (High toxicity)Baseline (Low)

Data synthesized from structure-antimalarial activity relationship studies of cryptolepine scaffolds[1].

SAR_Pathway A C-11 Piperidine/Pyrrolidine Side Chain B High pKa Maintained (No Inductive Withdrawal) A->B C Proton Trapping in Acidic Food Vacuole (pH 5.2) B->C D Hematin Crystallization Inhibition C->D E Falcipain-2/3 Protease Inhibition C->E F Plasmodium falciparum Apoptosis D->F E->F

Fig 1. Mechanistic pathway of piperidine-substituted cryptolepine derivatives in P. falciparum.

Application 2: Tuning Ionizable Lipidoids for CRISPR-Cas9 Delivery

In nanomedicine, the structural nuances of the amine headgroup dictate the in vivo efficacy of lipid nanoparticles (LNPs). A 2025 study on dynamically covalent LNPs for CRISPR-Cas9 delivery to the retina evaluated a library of lipidoids synthesized from various amines, including 1-(3-aminopropyl)piperidine (A6) and 1-(3-aminopropyl)pyrrolidine (A2)[2].

The steric bulk of the piperidine ring influences the packing parameter of the lipid bilayer. While piperidine (A6) and pyrrolidine (A2) provide excellent mRNA encapsulation driven by electrostatic interactions at low pH, the slight variations in their pKa alter the endosomal escape dynamics. In this specific dynamic covalent system, while piperidine and pyrrolidine performed admirably, the less sterically hindered N,N-dimethylethylenediamine (A4) ultimately provided the optimal pKa for H2O2-triggered degradation and cytosolic release in diseased retinal pigment epithelial (RPE) cells[3].

Quantitative Comparison: Dynamic Covalent LNP Parameters
Ionizable Amine PrecursorLNP DesignationSteric HindranceEndosomal Escape EfficiencymRNA Encapsulation
1-(3-Aminopropyl)piperidine LNP-A6HighModerate-High> 85%
1-(3-Aminopropyl)pyrrolidine LNP-A2ModerateHigh> 85%
N,N-Dimethylethylenediamine LNP-A4LowHighest (Optimal pKa)> 90%

Data derived from the screening of dynamic covalent bond-based lipidoids for VEGFA gene editing[2].

LNP_Workflow A Ionizable Amine Selection (Piperidine vs. Pyrrolidine) B Dynamic Covalent Lipidoid Synthesis A->B C Microfluidic Mixing (pH 4.0, mCas9/sgRNA) B->C D Endosomal Uptake by RPE Cells C->D E H2O2-Triggered Lipid Degradation D->E F Cytosolic Release & VEGFA Gene Editing E->F

Fig 2. Workflow of dynamic covalent LNP synthesis and H2O2-triggered CRISPR-Cas9 delivery.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of Amine-Functionalized Small Molecules (Nucleophilic Aromatic Substitution)

Causality: Using a significant molar excess of the diamine prevents unwanted cross-linking and ensures clean mono-substitution at the target electrophilic center.

  • Preparation: Dissolve the chloro-substituted parent scaffold (e.g., 11-chlorocryptolepine, 1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 3-(Piperidin-1-yl)propan-1-amine (5.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C under an inert argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (DCM:MeOH:NH3 90:9:1). Visualize with a UV lamp and ninhydrin stain. The complete disappearance of the high-Rf chloro-intermediate validates the reaction's progression.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

  • Validation Checkpoint 2 (Structural Integrity): Confirm the presence of the piperidine ring via 1H-NMR (look for the characteristic multiplet of the aliphatic ring protons around 1.40–1.60 ppm) and verify the exact mass via LC-MS.

Protocol B: Microfluidic Formulation of mCas9/sgRNA LNPs

Causality: Rapid microfluidic mixing (in milliseconds) forces the hydrophobic lipid tails to precipitate around the negatively charged mRNA. This is driven by electrostatic interactions with the piperidine/pyrrolidine headgroups, which are fully protonated at the mixing pH of 4.0.

  • Lipid Phase: Dissolve the synthesized ionizable lipidoid (e.g., LNP-A6), cholesterol, DSPC, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.

  • Aqueous Phase: Dilute mCas9 and sgRNA in 50 mM citrate buffer (pH 4.0) to achieve a nitrogen-to-phosphate (N/P) ratio of 10:1.

  • Validation Checkpoint 1 (RNA Integrity): Analyze the aqueous phase using an Agilent Bioanalyzer to ensure no RNA degradation has occurred prior to mixing.

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio with a combined flow rate of 12 mL/min.

  • Dialysis: Dialyze the resulting suspension against 1x PBS (pH 7.4) for 18 hours using a 100 kDa MWCO membrane to remove ethanol and neutralize the pH.

  • Validation Checkpoint 2 (Particle Viability): Measure the hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.2 indicates particle aggregation or instability, necessitating a reformulation. Successful LNPs should exhibit a narrow size distribution (~80-120 nm).

References

  • Lavrado, J., et al. (2011). Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies. Journal of Medicinal Chemistry, 54(3), 734-750.[Link]

  • Cao, D., et al. (2025). Dynamically covalent lipid nanoparticles mediate CRISPR-Cas9 genome editing against choroidal neovascularization in mice. Science Advances, 11(28), eadj0006.[Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Profiling of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Introduction: The Analytical Imperative In modern drug discovery, aliphatic diamines such as 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (free base MW: 142.24 g/mol ) are indispensable building blocks. This specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In modern drug discovery, aliphatic diamines such as 3-(Piperidin-1-yl)propan-1-amine dihydrochloride (free base MW: 142.24 g/mol ) are indispensable building blocks. This specific moiety is frequently incorporated into antimalarial cryptolepine scaffolds to optimize pharmacokinetic properties [1] and is utilized as an ionizable lipid headgroup in dynamically covalent lipid nanoparticles (LNPs) for CRISPR-Cas9 genome editing [2].

As a Senior Application Scientist, I frequently see development bottlenecks arise not from synthesis, but from bioanalytical quantification. To track these molecules in complex biological matrices, we must establish highly specific Multiple Reaction Monitoring (MRM) transitions. This guide objectively compares the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern of 3-(Piperidin-1-yl)propan-1-amine against its structural analogs, providing a self-validating protocol for robust assay development.

Experimental Protocol: ESI-MS/MS Workflow

A reliable MS protocol must be a self-validating system. Every parameter chosen below is designed to maximize ionization efficiency while minimizing artifactual in-source fragmentation.

Step 1: Sample Preparation & Desalting
  • Action: Prepare a 1 mg/mL stock of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride in LC-MS grade water. Dilute to a working concentration of 10 ng/µL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Causality: The dihydrochloride salt introduces high chloride concentrations, which can cause severe ion suppression in ESI. Diluting in a high-organic solvent ensures rapid droplet desolvation, while 0.1% Formic Acid drives the equilibrium toward the fully protonated state [M+H]+ , maximizing signal intensity.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Causality: Even if the standard is pure, diamines can strongly interact with active silanol groups in the MS source tubing. Chromatographic focusing prevents peak tailing and resolves the target from any isobaric synthesis impurities (e.g., unreacted piperidine).

Step 3: Collision-Induced Dissociation (CID) Optimization
  • Action: Isolate the precursor ion ( m/z 143.15) in Q1. Use Argon as the collision gas in Q2. Ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: Ramping the CE provides a complete thermodynamic breakdown curve. Low CE captures low-energy neutral losses (critical for confirming functional groups), while high CE forces backbone cleavages (critical for structural elucidation and MRM specificity).

Fragmentation Mechanics: The "Why" Behind the Spectra

Under ESI+ conditions, 3-(Piperidin-1-yl)propan-1-amine yields a dominant protonated precursor at m/z 143.15 . Because the molecule contains two basic nitrogens (a primary amine and a tertiary piperidine nitrogen), proton mobility dictates the fragmentation cascades [3].

  • Low-Energy Pathway (Neutral Loss): Protonation at the primary amine weakens the adjacent C-N bond. At low collision energies (10–15 eV), the molecule readily expels ammonia ( −17 Da), yielding a stable cyclic or carbocation intermediate at m/z 126.1 .

  • High-Energy Pathway (Backbone Cleavage): As CE increases (20–35 eV), charge localization on the piperidine nitrogen drives α -cleavage of the alkyl chain. This produces the highly stable N-methylenepiperidinium ion at m/z 98.1 . Direct C-N bond cleavage yields the piperidine fragment at m/z 84.1 .

MS_Pathway M Precursor Ion [M+H]+ m/z 143.15 (Protonated Diamine) NL Primary Amine Protonation (Low Energy) M->NL CE: 10-20 eV CC Tertiary Amine Protonation (High Energy) M->CC CE: 20-40 eV F126 Loss of NH3 (-17 Da) m/z 126.1 NL->F126 F98 N-methylenepiperidinium m/z 98.1 CC->F98 Alpha-Cleavage F84 Piperidine Fragment m/z 84.1 CC->F84 C-N Cleavage

Caption: ESI-MS/MS fragmentation pathways of 3-(Piperidin-1-yl)propan-1-amine.

Comparative Performance Analysis

When designing a drug linker or lipid nanoparticle, chemists often choose between 3-(Piperidin-1-yl)propan-1-amine and its structural alternatives: 3-(Pyrrolidin-1-yl)propan-1-amine (a 5-membered ring analog) and 2-(Piperidin-1-yl)ethan-1-amine (a shorter chain analog).

From an analytical perspective, the choice of linker drastically impacts the sensitivity and specificity of LC-MS/MS quantification.

Quantitative Fragmentation Comparison Table
CompoundPrecursor [M+H]+ Neutral Loss Fragment ( −NH3​ ) α -Cleavage FragmentRing Cleavage FragmentOptimal MRM Transition
3-(Piperidin-1-yl)propan-1-amine m/z 143.15 m/z 126.1 (Moderate) m/z 98.1 (Base Peak) m/z 84.1 (Low)143.1 98.1
3-(Pyrrolidin-1-yl)propan-1-amine m/z 129.15 m/z 112.1 (Moderate) m/z 84.1 (Base Peak) m/z 70.1 (Low)129.1 84.1
2-(Piperidin-1-yl)ethan-1-amine m/z 129.15 m/z 112.1 (High) m/z 98.1 (Moderate) m/z 84.1 (Moderate)129.1 112.1
Analytical Insights & Causality
  • Specificity Advantage of the Piperidine-Propyl Linker: The m/z 98.1 fragment generated by 3-(Piperidin-1-yl)propan-1-amine is highly diagnostic. In complex plasma matrices, lower mass fragments (like the m/z 84.1 from the pyrrolidine analog) often suffer from high endogenous background noise. Therefore, the piperidine-propyl linker generally yields a higher Signal-to-Noise (S/N) ratio in pharmacokinetic assays.

  • Chain Length Thermodynamics: Comparing the propyl vs. ethyl linker, the 2-(piperidin-1-yl)ethan-1-amine ( m/z 129.1) exhibits a much higher propensity for ammonia loss ( m/z 112.1). This is because the shorter ethyl chain allows for neighboring group participation, forming a highly stable aziridinium intermediate. While interesting chemically, neutral loss transitions (e.g., 129 112) are notoriously less specific in MRM assays than backbone cleavages, making the propyl variant analytically superior for targeted quantification.

Conclusion

For researchers developing novel therapeutics, 3-(Piperidin-1-yl)propan-1-amine offers a distinct bioanalytical advantage. Its fragmentation is dominated by a highly specific α -cleavage event yielding an m/z 98.1 product ion. By leveraging the step-by-step ESI-MS/MS protocol outlined above, analytical scientists can build robust, interference-free quantification assays that outperform those developed for shorter-chain or pyrrolidine-based alternatives.

References

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies Source: Journal of Medicinal Chemistry (ACS Public
  • Dynamically covalent lipid nanoparticles mediate CRISPR-Cas9 genome editing against choroidal neovascularization in mice Source: Science Advances (via ResearchG
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
Comparative

Cross-reactivity studies involving 3-(Piperidin-1-yl)propan-1-amine dihydrochloride derivatives

Evaluating Cross-Reactivity in 3-(Piperidin-1-yl)propan-1-amine Derivatives: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with off-...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Cross-Reactivity in 3-(Piperidin-1-yl)propan-1-amine Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with off-target liabilities during lead optimization. The compound 3-(piperidin-1-yl)propan-1-amine dihydrochloride is a highly versatile diamine building block. It forms the critical basic pharmacophore tail for numerous central nervous system (CNS) active agents, most notably non-imidazole Histamine H3 receptor (H3R) antagonists[1] and dual-targeting ligands[2].

However, incorporating this moiety introduces specific cross-reactivity risks. This guide objectively compares 3-piperidinopropyl derivatives against alternative scaffolds, detailing the mechanistic causality of their off-target behavior and providing self-validating protocols for rigorous cross-reactivity profiling.

Mechanistic Causality of Cross-Reactivity

The efficacy and liability of the 3-piperidinopropyl scaffold both stem from its physicochemical properties. The piperidine ring provides a basic nitrogen (pKa ~9.5) that is protonated at physiological pH.

  • Target Affinity (H3R): This protonated amine is essential for forming a critical salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the H3R binding pocket[1].

  • Off-Target Liability (hERG): Unfortunately, this exact spatial and electronic configuration makes the 3-piperidinopropyl moiety a notorious liability for the human Ether-à-go-go-Related Gene (hERG/Kv11.1) potassium channel. The protonated nitrogen becomes trapped within the channel's inner cavity via strong cation-π interactions with Tyr652 and Phe656, leading to drug-induced QT prolongation[3].

  • Off-Target Liability (CYP450): Unlike historical imidazole-based ligands that directly coordinate with the heme iron of Cytochrome P450 enzymes causing severe inhibition, the piperidine ring relies on weaker basic nitrogen coordination, generally resulting in a much more favorable CYP profile.

G Ligand 3-Piperidinopropyl Pharmacophore H3R Histamine H3 Receptor (Intended Target) Ligand->H3R Asp114 Salt Bridge (High Affinity) hERG Kv11.1 (hERG) Channel (Off-Target Liability) Ligand->hERG Tyr652/Phe656 Pi-Cation Trap CYP CYP450 Enzymes (Off-Target Liability) Ligand->CYP Basic Nitrogen Coordination

Figure 1: Mechanistic pathways of target binding versus off-target cross-reactivity.

Objective Comparison of Scaffolds

To overcome the cross-reactivity issues inherent to early CNS drugs, medicinal chemists often employ scaffold hopping. Below is a quantitative comparison of 3-piperidinopropyl derivatives (e.g., Pitolisant, Isothioureas) against historical Imidazole derivatives and modern Pyrrolidine analogs (e.g., ABT-239)[4].

Scaffold ClassRepresentative LigandTarget Affinity (H3R K_i)hERG Liability (IC_50)H4R Cross-ReactivityCYP450 Inhibition
Imidazole Ciproxifan~0.5 nM>10 µM (Low)HighHigh (Heme coordination)
3-Piperidinopropyl Pitolisant / Isothioureas0.1 - 1.0 nM1 - 5 µM (Moderate)LowLow to Moderate
Pyrrolidine ABT-239~1.2 nM>15 µM (Low)LowLow

Analysis: While the 3-piperidinopropyl scaffold successfully eliminates the H4R cross-reactivity and CYP inhibition that plagued first-generation imidazoles[2], it introduces a moderate hERG liability[3]. Contracting the piperidine ring to a pyrrolidine (as seen in ABT-239) reduces lipophilicity and alters the basicity, effectively bypassing the hERG cation-π trap while maintaining low nanomolar H3R affinity[4].

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of newly synthesized 3-(piperidin-1-yl)propan-1-amine derivatives, the following self-validating workflows must be implemented.

Protocol A: Radioligand Binding Assay (H3R vs. H4R Selectivity)

This protocol determines whether the derivative selectively binds H3R over the closely related H4R.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing either human H3R or human H4R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Addition:

    • For H3R: Add 1 nM [3H]N-α-methylhistamine.

    • For H4R: Add 10 nM [3H]histamine.

  • Compound Incubation: Dispense the test derivative in a 10-point concentration-response curve (10 pM to 10 µM). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Self-Validation (Critical Step): In parallel wells, add 10 µM Thioperamide (a known dual H3R/H4R antagonist) to define Non-Specific Binding (NSB). System Logic: If the NSB exceeds 15% of the total radioligand binding, the assay plate must be automatically invalidated due to incomplete washing or degraded radioligand.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter.

Protocol B: Automated Patch-Clamp for hERG Liability

Because 3-piperidinopropyl derivatives are prone to hERG trapping, electrophysiological profiling is mandatory.

  • Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) channel. Load into a planar patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds.

  • Causality of Measurement: The repolarization step relieves inactivation, eliciting a massive outward "tail current." Piperidine-induced block is highly state-dependent and is most accurately quantified by measuring the reduction in this peak tail current.

  • Compound Perfusion: Perfuse the test derivative (0.1 µM to 30 µM) and record tail current inhibition.

  • Self-Validation (Critical Step): Conclude the run by perfusing 100 nM E-4031 (a highly selective hERG blocker). System Logic: The run is only validated if E-4031 produces >80% inhibition of the tail current. Failure indicates compromised cell seal resistance or voltage control errors.

G A Primary Screening Target Affinity B Selectivity Profiling Receptor Subtypes A->B Ki < 10 nM C Safety Pharmacology hERG Patch-Clamp B->C >100x Selectivity D ADMET Profiling CYP Inhibition C->D IC50 > 10 µM E Lead Optimization Scaffold Hopping C->E IC50 < 10 µM hERG Liability F In Vivo Efficacy Preclinical Models D->F Favorable PK E->A Redesign

Figure 2: Iterative cross-reactivity and safety screening workflow for piperidine derivatives.

References

  • Harusawa, S., et al. "Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: High affinity and human/rat species-selective histamine H3 receptor antagonists." PubMed, [Link]

  • Apelt, J., et al. "Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives." PubMed, [Link]

  • National Center for Biotechnology Information. "Pitolisant | C17H26ClNO | CID 9948102." PubChem, [Link]

  • Cowart, M., et al. "4-(2-[2-(2( R )-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H 3 Receptor Antagonists Potently Enhance Cognition and Attention." ResearchGate, [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Piperidin-1-yl)propan-1-amine dihydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride Executive Summary 3-(Piperidin-1-yl)propan-1-amine is a critical aliphatic amine building block frequently utilized in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 3-(Piperidin-1-yl)propan-1-amine Dihydrochloride

Executive Summary

3-(Piperidin-1-yl)propan-1-amine is a critical aliphatic amine building block frequently utilized in drug development, particularly in the synthesis of histamine H3 receptor antagonists[1]. In its dihydrochloride salt form, it presents unique handling and disposal challenges. Improper disposal poses significant risks to laboratory plumbing, aquatic ecosystems, and personnel safety. This guide provides an authoritative, self-validating framework for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) regulations.

Physicochemical Hazard Profile & Causality

To safely dispose of any chemical, operational protocols must be grounded in its fundamental reactivity. 3-(Piperidin-1-yl)propan-1-amine contains both a primary aliphatic amine and a tertiary piperidine nitrogen.

  • The Causality of Acidity: In its free base form (CAS: 3529-08-6), this molecule is highly basic and corrosive[1]. However, as a dihydrochloride salt, both nitrogen atoms are protonated. When dissolved in water, the salt dissociates, and the weak conjugate acid acts as a proton donor, resulting in an acidic solution.

  • Hygroscopicity & Degradation: The salt is highly water-soluble and hygroscopic. Solid waste left unsealed will absorb atmospheric moisture, potentially forming a concentrated, acidic, and sticky residue that complicates cleanup and degrades standard metal containers.

  • Regulatory Classification: While not typically classified as a P-listed acutely toxic waste, its aqueous solutions can trigger EPA hazardous waste characteristics (40 CFR 261) depending on concentration and pH[2]. Furthermore, the NIH Drain Discharge Guide strictly prohibits the dilution and drain disposal of unapproved, potentially corrosive chemical wastes[3].

Quantitative Data & Waste Characterization
ParameterQuantitative Value / CharacteristicOperational Causality & Disposal Implication
Molecular Weight 215.16 g/mol (Salt) / 142.24 g/mol (Base)Determines stoichiometric neutralization requirements during spill cleanup.
Aqueous pH ~ 4.0 - 5.5 (Concentration dependent)Acidic nature precludes the use of unlined metal storage containers.
Water Solubility Highly Soluble (> 100 mg/mL)High solubility necessitates strict segregation from non-polar organic waste streams.
Vapor Pressure Negligible (as a solid salt)Inhalation hazard is primarily particulate dust, not chemical vapor.
EPA Waste Code Unlisted (Evaluate per 40 CFR 261)Must be empirically evaluated for characteristic corrosivity or toxicity[2].

Operational Disposal Workflow

DisposalWorkflow A Waste Generation: 3-(Piperidin-1-yl)propan-1-amine 2HCl B Physical State Assessment A->B C Solid Waste (Powder/Crystals) B->C D Aqueous Solution (Acidic pH ~4-5) B->D E Contaminated Spill (Absorbent Materials) B->E F Collect in compatible HDPE container C->F G Verify pH & Collect in Corrosive-resistant container D->G H Triple-rinse & Collect Absorbents in sealed bags E->H I Label as Hazardous Waste (EPA 40 CFR 261) F->I G->I H->I J Transfer to Licensed Disposal Contractor I->J

Workflow for the segregation and disposal of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride waste.

Self-Validating Experimental Protocols

Every procedure below is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without passing the embedded verification checks.

Phase 1: Solid Waste Collection (Unused Reagent or Powder)
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

    • Verification Check: Perform a pneumatic inflation test on nitrile gloves to check for pinhole leaks before handling the powder.

  • Transfer: Using a non-sparking, anti-static scoop, transfer the solid waste into a High-Density Polyethylene (HDPE) container. Do not use metal containers due to the potential for acidic corrosion from absorbed moisture.

  • Sealing & Verification: Seal the container tightly with a threaded cap.

    • Verification Check: Invert the sealed container over a secondary containment tray for 10 seconds to ensure no powder or dust escapes.

  • Labeling: Affix a hazardous waste label detailing the full chemical name, and hazards (Irritant, Acidic Salt).

Phase 2: Aqueous Solution Disposal (Reaction Mother Liquors)
  • Segregation: Collect aqueous solutions containing the dihydrochloride salt in a dedicated, chemically compatible liquid waste carboy (e.g., HDPE or glass). Do not mix with strong bases (which will liberate the volatile, corrosive free amine) or strong oxidizers.

  • pH Verification: Before sealing the carboy, use a calibrated pH meter or universal indicator paper to measure the pH of the waste stream.

    • Verification Check: Log the pH on the waste tracking sheet. If the pH is 2.0, it must be explicitly labeled as RCRA Corrosive (D002) per EPA 40 CFR 261[2].

  • Storage: Store the carboy in secondary containment away from direct sunlight and heat sources until pickup by a licensed waste disposal contractor. Never pour this solution down the sink, as it violates the EPA CFR Dilution Prohibition[3].

Phase 3: Spill Response & Decontamination
  • Containment: If the solid powder is spilled, do not use water immediately, as this will dissolve the salt, lower the local pH, and spread the contamination.

  • Mechanical Collection: Gently sweep up the powder using a damp absorbent pad to minimize dust generation.

  • Chemical Decontamination: Wash the spill area with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic salt, followed by a thorough water rinse.

    • Verification Check: Swab the cleaned area with a wet pH strip; a reading of pH 6.5 - 7.5 indicates successful decontamination and neutralization.

  • Waste Packaging: Place all contaminated absorbent pads, gloves, and sweepings into a heavy-duty plastic chemical waste bag. Triple-rinse any non-disposable tools used and collect the rinsate as hazardous waste.

References

  • CAS 3529-08-6 - Sigma-Aldrich. (n.d.). Sigmaaldrich.com.
  • The NIH Drain Discharge Guide. (2020). NIH.gov.
  • Regulation of Phosphate Wastes, and Gas Processing Industry Wastes. (1983). EPA.gov.

Sources

Handling

Personal protective equipment for handling 3-(Piperidin-1-yl)propan-1-amine dihydrochloride

As a Senior Application Scientist, I frequently consult on the optimization of early-stage drug discovery workflows. The compound 3-(Piperidin-1-yl)propan-1-amine is a foundational chemotype widely utilized in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimization of early-stage drug discovery workflows. The compound 3-(Piperidin-1-yl)propan-1-amine is a foundational chemotype widely utilized in the development of 5-HT3A receptor antagonists, histamine H3 antagonists, and inhibitors targeting Botulinum neurotoxin[1]. In laboratory settings, it is predominantly handled in its dihydrochloride salt form (CAS 24025-07-8).

While the dihydrochloride salt significantly enhances the chemical stability of the aliphatic amine, it introduces specific physical hazards—namely, the generation of highly irritating crystalline dust. This guide provides a self-validating, causality-driven operational framework for handling 3-(Piperidin-1-yl)propan-1-amine dihydrochloride, ensuring that your laboratory maintains both scientific integrity and uncompromising safety.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical behavior of the compound. The hazards associated with this chemical are not just intrinsic to its molecular structure, but are heavily dictated by its physical state as a finely milled salt.

PropertyValueCausality / Operational Impact
CAS Number 24025-07-8Unique identifier for the dihydrochloride salt form.
Molecular Formula C8H20Cl2N2Contains two HCl equivalents; highly water-soluble.
Molecular Weight 215.16 g/mol Heavier than the free base (142.24 g/mol ); must be accounted for during stoichiometric calculations.
Physical State Solid (Crystalline Powder)Highly prone to aerosolization and static charge accumulation during mechanical manipulation (e.g., weighing).
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335)Micro-particles dissolve rapidly in mucosal moisture, releasing localized acidic chloride ions and causing acute irritation[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific barriers are chosen. Every piece of equipment must be selected to counteract the specific aerosolization risks of the dihydrochloride salt[2].

  • Ocular Protection (Eye Irrit. 2A): Standard safety glasses are inadequate because airborne dust can bypass the lenses. ANSI Z87.1-compliant, tightly sealed safety goggles are mandatory to prevent micro-dust infiltration into the ocular mucosa.

  • Dermal Protection (Skin Irrit. 2): Wear a flame-resistant or standard cotton lab coat with knit cuffs to prevent wrist exposure. Nitrile gloves (minimum 4 mil thickness) provide excellent resistance. Because amine salts do not typically permeate nitrile rapidly, the primary risk is mechanical degradation; gloves must be visually inspected for micro-tears prior to donning.

  • Respiratory Protection (STOT SE 3): A certified chemical fume hood is your primary engineering control. However, if a fume hood is unavailable, or during a bulk spill scenario where dust is actively generated, an N95 or P100 particulate respirator is strictly required to block the inhalation of irritating particulates[2].

Self-Validating Handling Protocol

This step-by-step methodology ensures that every action taken during the weighing and transfer of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride validates the safety of the next step.

Step 1: Engineering Control Validation

  • Action: Check the magnehelic gauge or digital airflow monitor on the fume hood.

  • Validation: The flow rate must read between 80–120 feet per minute (fpm). If the gauge reads outside this optimal capture velocity, the system fails validation. Do not open the chemical container.

Step 2: Static Charge Mitigation

  • Action: Place an anti-static bar or use a zero-stat ionizer gun near the analytical balance and the source container.

  • Causality: Amine hydrochloride salts readily accumulate static charge. Discharging the local environment prevents the crystalline powder from repelling off the spatula and aerosolizing into the user's breathing zone.

Step 3: Transfer Mechanics

  • Action: Tare an anti-static weigh boat. Use a grounded, stainless-steel spatula to transfer the solid. Close the source bottle immediately after the desired mass is achieved.

  • Validation: Observe the powder during transfer. If particles are visibly "jumping," static mitigation (Step 2) has failed and must be repeated.

Step 4: Decontamination & Verification

  • Action: Wipe the exterior of the source bottle and the balance pan with a slightly damp, lint-free cloth.

  • Causality: The salt is highly water-soluble; a damp cloth will instantly dissolve and capture stray particulates.

  • Validation: Visually inspect the dark surface of the balance pan. The absence of white residue confirms effective decontamination.

Operational Workflow & Spill Management

Workflow Start Pre-Task Risk Assessment Hood Handling inside certified fume hood? Start->Hood StandardPPE Standard PPE: Nitrile Gloves, Goggles, Lab Coat Hood->StandardPPE Yes RespPPE Add Respiratory Protection: N95/P100 Respirator Hood->RespPPE No Handling Weighing & Transfer (Minimize Dust) StandardPPE->Handling RespPPE->Handling Spill Spill Occurs? Handling->Spill SpillResponse Contain with Sand/Vermiculite Sweep & Shovel Spill->SpillResponse Yes Experiment Proceed to Experiment Spill->Experiment No Disposal Hazardous Waste Disposal (Incineration preferred) SpillResponse->Disposal Experiment->Disposal Routine Waste

Operational workflow and spill response for 3-(Piperidin-1-yl)propan-1-amine dihydrochloride.

Spill Response & Disposal Plan

In the event of an accidental release, standard cleanup procedures must be modified to account for the compound's reactivity with water and its dust-forming potential.

Spill Containment Protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area to allow the HVAC/fume hood system to clear airborne dust[2].

  • Don Respiratory PPE: The responder must don an N95/P100 respirator before approaching the spill[2].

  • Dry Containment (Critical): Do NOT use water to clean the initial spill. Water will dissolve the salt, spreading the concentrated irritant across a larger surface area and making mechanical recovery impossible. Instead, mix the spill with an inert absorbent matrix, such as dry sand or vermiculite[2].

  • Mechanical Collection: Carefully sweep and shovel the mixture to minimize dust generation. Transfer the material into a closable, clearly labeled salvage container[2].

Disposal Logistics: Do not flush this compound down the drain or dispose of it in standard municipal waste. It must be processed as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA RCRA guidelines). Incineration is the preferred disposal route. Causality: Combustion of 3-(Piperidin-1-yl)propan-1-amine dihydrochloride breaks the molecule down, but yields toxic byproducts including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2]. Only industrial incinerators equipped with alkaline scrubbers can safely neutralize the resulting HCl emissions.

References

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
3-(Piperidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 2
3-(Piperidin-1-yl)propan-1-amine dihydrochloride
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